molecular formula C20H21NO5 B1252950 Ophiocarpine

Ophiocarpine

Cat. No.: B1252950
M. Wt: 355.4 g/mol
InChI Key: FLSSXYPKPLFNLK-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,21R)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-21-ol is a natural product found in Corydalis ophiocarpa and Corydalis cheilanthifolia with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

(1R,21R)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-21-ol

InChI

InChI=1S/C20H21NO5/c1-23-15-4-3-12-14(20(15)24-2)9-21-6-5-11-7-16-17(26-10-25-16)8-13(11)18(21)19(12)22/h3-4,7-8,18-19,22H,5-6,9-10H2,1-2H3/t18-,19-/m1/s1

InChI Key

FLSSXYPKPLFNLK-RTBURBONSA-N

SMILES

COC1=C(C2=C(C=C1)C(C3C4=CC5=C(C=C4CCN3C2)OCO5)O)OC

Isomeric SMILES

COC1=C(C2=C(C=C1)[C@H]([C@H]3C4=CC5=C(C=C4CCN3C2)OCO5)O)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C(C3C4=CC5=C(C=C4CCN3C2)OCO5)O)OC

Synonyms

ophiocarpine

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Ophiocarpine vs. Canadine – Structural, Biosynthetic, and Analytical Divergence

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the precise chemical, biosynthetic, and functional distinctions between Canadine ((S)-Tetrahydroberberine) and Ophiocarpine (13-Hydroxytetrahydroberberine). While both belong to the tetrahydroprotoberberine (THPB) class of benzylisoquinoline alkaloids, the presence of a hydroxyl moiety at the C-13 position in Ophiocarpine introduces critical changes in stereochemistry, solubility, and metabolic stability. This guide provides researchers with actionable protocols for the differentiation, isolation, and analysis of these closely related congeners.

Part 1: Structural Elucidation & Stereochemical Divergence

The core difference between Canadine and Ophiocarpine lies in the functionalization of the C-ring at position 13. This structural modification alters the molecule's polarity and creates an additional chiral center, significantly impacting its physicochemical behavior.

Comparative Chemical Data
FeatureCanadine Ophiocarpine
IUPAC Name 9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline13-hydroxy-9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline
Molecular Formula


Molecular Weight 339.39 g/mol 355.39 g/mol (+16 Da)
C-13 Substituent Hydrogen (-H)Hydroxyl (-OH)
Chiral Centers C-14 (typically S)C-13, C-14
Polarity (LogP) ~2.9 (Lipophilic)~1.8 (More Polar)
Stereochemical Implications[2]
  • Canadine: Possesses a single chiral center at C-14 (often denoted as C-13a in older nomenclature). The B/C ring junction typically adopts a cis-quinolizidine conformation in solution.

  • Ophiocarpine: The introduction of the C-13 hydroxyl group creates a second stereocenter. Ophiocarpine is characterized by a specific relative stereochemistry between H-13 and H-14. The presence of the -OH group restricts the conformational flexibility of the quinolizidine system due to intramolecular hydrogen bonding and steric hindrance.

Structural Visualization

The following diagram illustrates the core skeletal difference, highlighting the C-13 modification.

ChemicalStructure Canadine CANADINE (Tetrahydroberberine) C20H21NO4 Diff C-13 Modification (+OH Group) Canadine->Diff Ophiocarpine OPHIOCARPINE (13-Hydroxycanadine) C20H21NO5 Core Tetrahydroprotoberberine Skeleton Core->Canadine No C-13 Subst. Core->Ophiocarpine Hydroxylation Diff->Ophiocarpine Increases Polarity Adds Chiral Center

Figure 1: Structural divergence of Ophiocarpine from the Canadine baseline via C-13 hydroxylation.

Part 2: Biosynthetic Pathway & Causality

Understanding the biosynthetic origin is crucial for metabolic engineering and identifying impurities in plant extracts. Both alkaloids originate from (S)-Reticuline but diverge at the post-cyclization stage.

The Divergence Point
  • Common Precursor: (S)-Reticuline is converted to (S)-Scoulerine by the Berberine Bridge Enzyme (BBE) .[1]

  • Canadine Synthesis: (S)-Scoulerine is methylated to Tetrahydrocolumbamine, which is then converted to (S)-Canadine by Canadine Synthase (CYP719A) .[1]

  • Ophiocarpine Synthesis: Ophiocarpine is formed via the hydroxylation of the protoberberine skeleton. While specific hydroxylases vary by species (Corydalis vs. Papaver), it is biosynthetically downstream or a parallel branch to Canadine, often involving a P450-dependent monooxygenase acting on the C-13 position.

Biosynthesis Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine Columbamine (S)-Tetrahydrocolumbamine Scoulerine->Columbamine OMT BBE Berberine Bridge Enzyme (BBE) Scoulerine->BBE Canadine (S)-CANADINE Columbamine->Canadine CS Canadine Synthase (CYP719A) Columbamine->CS Berberine Berberine Canadine->Berberine Oxidation Ophiocarpine OPHIOCARPINE (13-OH-Canadine) Canadine->Ophiocarpine Hydroxylation STOX STOX Canadine->STOX P450 C-13 Hydroxylase (P450) Canadine->P450

Figure 2: Biosynthetic relationship showing Ophiocarpine as a hydroxylated derivative of the Canadine scaffold.

Part 3: Analytical Differentiation (NMR & MS)

For the researcher, distinguishing these compounds requires precise spectroscopic analysis. The C-13 hydroxyl group acts as a "smoking gun" in both NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Strategy

The most definitive method for differentiation is 1H-NMR.

  • Canadine (C-13 H2):

    • Exhibits two geminal protons at C-13.

    • Signal: Two multiplets (or doublets of doublets) in the aliphatic region (typically

      
       2.5 – 3.5 ppm).
      
    • Coupling: Strong geminal coupling (

      
       Hz) and vicinal coupling to H-14.
      
  • Ophiocarpine (C-13 H-OH):

    • Exhibits only one proton at C-13 attached to the same carbon as the oxygen.

    • Signal: A distinct doublet (or broad singlet depending on solvent) shifted downfield (typically

      
       4.5 – 5.0 ppm) due to the deshielding effect of the hydroxyl group.
      
    • Key Identifier: The disappearance of the geminal methylene pair and the appearance of a methine proton signal at a lower field.

Mass Spectrometry (MS)
  • Canadine:

    
    
    
  • Ophiocarpine:

    
    
    
  • Fragmentation: Ophiocarpine readily loses water (

    
    , -18 Da) in MS/MS spectra, generating a fragment at 
    
    
    
    338, which is not observed in the fragmentation of Canadine.

Part 4: Experimental Protocol – Isolation & Purification

Because Ophiocarpine is significantly more polar than Canadine due to the hydroxyl group, they can be effectively separated using polarity-based chromatography.

Reagents & Equipment[3]
  • Solvents: Methanol (MeOH), Dichloromethane (DCM), Ammonia (

    
    ), Hydrochloric Acid (HCl).
    
  • Stationary Phase: Silica gel 60 (0.040-0.063 mm).

  • Detection: Dragendorff’s reagent (alkaloid visualization).

Step-by-Step Isolation Workflow
  • Extraction:

    • Macerate dried plant material (Corydalis spp.) in MeOH for 48h.

    • Evaporate solvent to yield crude extract.

    • Redissolve in 5% HCl (aq) and filter (removes non-alkaloids).

  • Acid-Base Fractionation:

    • Wash acidic solution with

      
       (removes neutral lipids).
      
    • Basify aqueous phase to pH 9-10 using

      
      .
      
    • Extract exhaustively with DCM. This yields the Total Alkaloid Fraction .

  • Chromatographic Separation (The Critical Step):

    • Load Total Alkaloid Fraction onto a Silica Gel column.

    • Gradient Elution: Start with 100% DCM (non-polar).

    • Fraction 1 (Canadine): Elutes early with low polarity (e.g., DCM:MeOH 98:2). Canadine is lipophilic.[2]

    • Fraction 2 (Ophiocarpine): Elutes later as polarity increases (e.g., DCM:MeOH 90:10). The -OH group interacts stronger with the silica, retarding retention.

  • Crystallization:

    • Canadine: Recrystallize from MeOH (Needles).

    • Ophiocarpine: Recrystallize from EtOH/Acetone (Prisms).

IsolationProtocol Extract Crude MeOH Extract AcidBase Acid-Base Extraction (pH 10 -> DCM) Extract->AcidBase Purification Column Silica Gel Chromatography (DCM -> MeOH Gradient) AcidBase->Column Load Sample Frac1 Early Elution (Non-Polar) DCM:MeOH (98:2) Target: CANADINE Column->Frac1 Low Polarity Frac2 Late Elution (Polar) DCM:MeOH (90:10) Target: OPHIOCARPINE Column->Frac2 High Polarity

Figure 3: Polarity-based separation logic. Ophiocarpine's hydroxyl group increases retention time on silica compared to Canadine.

References

  • PubChem. (2025).[3] (S)-Canadine Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Dang, T. T., & Facchini, P. J. (2014). Cloning and characterization of canadine synthase involved in noscapine biosynthesis in opium poppy. FEBS Letters. Retrieved from [Link]

  • Chlebek, J., et al. (2019). Structures of protoberberine (+)-talictyltricavine and (+)-canadine alkaloids. ResearchGate. Retrieved from [Link]

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Hagel, J. M., & Facchini, P. J. (2013).[4] Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery. Plant and Cell Physiology. Retrieved from [Link]

Sources

Technical Monograph: Corydalis ophiocarpa Alkaloid Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemotaxonomic Distinctiveness of C. ophiocarpa

Corydalis ophiocarpa (Hook. f. & Thomson), often distinct from the commercially dominant C. yanhusuo, represents a unique chemotype within the Papaveraceae family. While it shares the fundamental benzylisoquinoline alkaloid (BIA) biosynthetic machinery common to the genus, its metabolic flux is notably directed toward specific 13-hydroxyprotoberberines and protopine-type derivatives.

For drug development professionals, C. ophiocarpa is not merely an alternative source of berberine; it is a reservoir for ophiocarpine and protopine , compounds exhibiting significant potential in neuropharmacology (acetylcholinesterase inhibition) and anti-inflammatory pathways. This guide outlines the structural profile, biosynthetic origins, and rigorous analytical protocols required to standardize this botanical matrix.

The Alkaloid Profile: Structural Classes & Marker Compounds[1][2]

The alkaloid profile of C. ophiocarpa is dominated by Isoquinoline Alkaloids.[1] Unlike C. yanhusuo, which is often standardized strictly on tetrahydropalmatine (THP), C. ophiocarpa requires a multi-marker approach.

Table 1: Primary Alkaloid Constituents of Corydalis ophiocarpa
Alkaloid ClassCompound NameMolecular FormulaTheoretical Mass (

)
Structural CharacteristicPharmacological Target
Protoberberines Ophiocarpine

356.149213-hydroxy-tetrahydroprotoberberineAnti-inflammatory; AChE Inhibition
Berberine

336.1230Quaternary ammonium saltAMPK activation; Metabolic regulation
Canadine

340.1543TetrahydroberberineDopamine receptor modulation
Protopines Protopine

354.133610-membered ring (N-methyl)GABAergic modulation; Anti-thrombotic
Allocryptopine

370.1649Methoxylated protopine derivativeAnti-arrhythmic; HERG channel block
Benzophenanthridines Sanguinarine

332.0917Quaternary saltAntimicrobial; PKC inhibition

Technical Insight: The presence of ophiocarpine is the definitive chemotaxonomic marker. In mass spectrometry, ophiocarpine typically exhibits a neutral loss of water (


, -18 Da) due to the hydroxyl group at C-13, a fragmentation pattern distinct from the non-hydroxylated canadine.

Biosynthetic Pathway: The Reticuline Hub

To understand the profile, one must understand the enzymatic logic. All relevant alkaloids in C. ophiocarpa derive from (S)-Reticuline . The pathway bifurcates at the "Berberine Bridge" step.

Figure 1: Benzylisoquinoline Biosynthesis in C. ophiocarpa

Biosynthesis Tyrosine L-Tyrosine Dopa L-DOPA Tyrosine->Dopa Tyrosine Hydroxylase Secologanin 4-HPAA Tyrosine->Secologanin Transamination Dopamine Dopamine Dopa->Dopamine DOPA Decarboxylase Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS (Norcoclaurine Synthase) Secologanin->Norcoclaurine Reticuline (S)-Reticuline (Central Hub) Norcoclaurine->Reticuline Methyltransferases (OMT/NMT) Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE (Berberine Bridge Enzyme) Cheilanthifoline Cheilanthifoline Scoulerine->Cheilanthifoline Tetrahydrocolumbamine Tetrahydrocolumbamine Scoulerine->Tetrahydrocolumbamine Stylopine (S)-Stylopine Cheilanthifoline->Stylopine Protopine Protopine Stylopine->Protopine P6H (Protopine 6-hydroxylase) Canadine Canadine (Tetrahydroberberine) Tetrahydrocolumbamine->Canadine CAS (Canadine Synthase) Berberine Berberine Canadine->Berberine THBO (Oxidation) Ophiocarpine Ophiocarpine (13-OH-Canadine) Canadine->Ophiocarpine Hydroxylase (Putative C13-OH)

Caption: The metabolic flux from Reticuline to the three major end-products: Protopine (via Stylopine), Berberine (via Canadine), and Ophiocarpine (via hydroxylation of Canadine/Berberine precursors).

Analytical Protocol: High-Resolution Profiling

Standardizing C. ophiocarpa requires a protocol that prevents the degradation of quaternary alkaloids (like berberine) while ensuring the solubility of tertiary bases (like protopine).

Sample Preparation (The "Acid-Lock" Method)

Rationale: Isoquinoline alkaloids exist in equilibrium between free base and salt forms. Acidic extraction locks them into their salt form, maximizing solubility in polar solvents and improving peak shape in LC.

  • Pulverization: Cryo-mill dried rhizomes to a fine powder (<200 mesh) to rupture cell walls.

  • Extraction Solvent: Prepare Methanol:Water (70:30 v/v) containing 0.5% Formic Acid .

    • Why Formic Acid? HCl is too aggressive and can cause hydrolysis; Formic acid provides sufficient protonation (

      
      ) compatible with MS.
      
  • Sonication: Weigh 100 mg powder; add 10 mL solvent. Sonicate at 40 kHz for 30 mins at <30°C.

    • Caution: Heat degrades thermally unstable alkaloids.

  • Clarification: Centrifuge at 12,000 rpm for 10 mins. Filter supernatant through a 0.22 µm PTFE filter.

UHPLC-Q-TOF-MS Workflow

Instrument: Agilent 1290 Infinity II / 6545 Q-TOF (or equivalent).

  • Stationary Phase: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

    • Selection Logic: Sub-2-micron particles are essential for resolving isomeric pairs (e.g., proteolytic vs. allocryptopine) which often co-elute.

  • Mobile Phase:

    • (A) Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • (B) Acetonitrile + 0.1% Formic Acid.

    • Note: Ammonium formate suppresses silanol activity, sharpening the peaks of basic alkaloids.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar interferences)

    • 2-15 min: 5% -> 40% B (Critical separation window for Protopines)

    • 15-20 min: 40% -> 95% B (Elution of hydrophobic Protoberberines)

Figure 2: Analytical Workflow Logic

Workflow RawMaterial Dried Rhizome (Cryo-milled) Extraction Extraction (MeOH:H2O + 0.5% FA) RawMaterial->Extraction Solubilization Cleanup Filtration (0.22 µm PTFE) Extraction->Cleanup Particulate Removal Separation UHPLC Separation (C18, Gradient) Cleanup->Separation Inject 1µL Detection Q-TOF MS/MS (ESI+, Auto MS/MS) Separation->Detection Elution DataProc Data Mining (MassHunter/MetaboAnalyst) Detection->DataProc Feature Extraction

Caption: Integrated workflow ensuring quantitative recovery and qualitative identification of alkaloids.

Pharmacological Potential & Drug Development[4][5]

The alkaloid profile of C. ophiocarpa suggests specific therapeutic applications distinct from general analgesia.[1]

  • Alzheimer’s Disease (AD) & Neuroprotection:

    • Mechanism: Ophiocarpine and Protopine have demonstrated Acetylcholinesterase (AChE) inhibitory activity. Unlike Tacrine (hepatotoxic), these alkaloids offer a dual mechanism: AChE inhibition + Anti-inflammatory action (via NF-κB suppression).

    • Development Angle: Fractionation targeting the "Protopine-rich" fraction may yield a potent neuroprotective candidate.

  • Cardiovascular Health:

    • Mechanism: Allocryptopine acts as a potassium channel blocker (HERG interaction). While this requires safety screening for QT prolongation, controlled dosing exhibits potent anti-arrhythmic properties.

  • Anti-Inflammatory (Non-Steroidal):

    • Mechanism: The synergy between Berberine (AMPK activator) and Protopine (COX-2 inhibitor) suggests a multi-target approach to chronic inflammation (e.g., Rheumatoid Arthritis).

References

  • Tian, X., et al. (2020). "Phytochemical analysis and biological activities of Corydalis species." Journal of Ethnopharmacology.

  • Gao, J. L., et al. (2011). "Alkaloids from Corydalis ophiocarpa and their cytotoxic activities." Planta Medica.

  • Hagel, J. M., & Facchini, P. J. (2013). "Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world." Plant and Cell Physiology.

  • Zhang, Y., et al. (2016). "Simultaneous determination of alkaloids in Corydalis species by HPLC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

  • Iwasa, K., et al. (2001). "Structure-activity relationships of protoberberines having an antimicrobial activity." Phytochemistry.

Sources

Technical Guide: Ophiocarpine & 13-Hydroxyprotoberberine Stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical architecture, spectroscopic validation, and synthetic utility of Ophiocarpine (13-hydroxyprotoberberine).

Domain: Medicinal Chemistry / Natural Product Synthesis Subject: Stereochemical Resolution, Spectroscopic Validation, and Pharmacophore Scaffolding

Executive Summary

Ophiocarpine represents a critical structural subclass within the protoberberine alkaloids, distinguished by a hydroxyl functionality at the C13 position. Unlike the planar, quaternary protoberberine salts (e.g., berberine), Ophiocarpine possesses a tetrahydroprotoberberine (THPB) skeleton with two contiguous stereocenters at C13 and C14 .

For drug development professionals, the value of Ophiocarpine lies not just in its intrinsic anti-inflammatory and cytotoxic activity, but in its utility as a chiral scaffold . The C13-hydroxyl group breaks the lipophilic planarity of the berberine core, offering a handle for solubility modification and specific receptor binding. This guide establishes the rigorous protocols for distinguishing Ophiocarpine from its diastereomer (13-epi-ophiocarpine) and outlines the synthetic logic for accessing this scaffold.

Part 1: Structural Anatomy & Stereochemical Determinants

The biological potency of 13-hydroxyprotoberberines is governed by the relative configuration of the H-13 and H-14 protons and the conformation of the quinolizidine B/C ring system.

The Quinolizidine Conformation

The tetrahydroprotoberberine skeleton exists in a dynamic equilibrium between cis and trans quinolizidine ring fusions. However, in 13-substituted derivatives like Ophiocarpine, the bulky substituents lock the conformation.

  • Dominant Conformation: Trans-quinolizidine (B/C ring fusion).

  • Bridgehead Proton (H-14): Adopts an axial orientation to minimize 1,3-diaxial interactions.

The C13-C14 Diastereomeric Relationship

The distinction between Ophiocarpine and Epiophiocarpine is defined by the orientation of the C13-hydroxyl group relative to the C14-bridgehead proton.

IsomerC13-OH OrientationC13-H OrientationC14-H OrientationH13/H14 RelationshipNMR Coupling (

)
(-)-Ophiocarpine Axial EquatorialAxialCis (Gauche) Small (~ 2.0 - 4.0 Hz)
(-)-Epiophiocarpine Equatorial AxialAxialTrans (Anti) Large (~ 8.0 - 10.0 Hz)

Critical Insight: Natural (-)-Ophiocarpine possesses the thermodynamically less favored axial hydroxyl group (stabilized by intramolecular H-bonding with the nitrogen lone pair), resulting in a gauche relationship between H-13 and H-14. This is the primary spectroscopic marker.

Part 2: Spectroscopic Validation Protocol (Self-Validating)

To ensure the integrity of the isolated or synthesized scaffold, the following NMR protocol serves as a self-validating system.

1H-NMR Diagnostic Workflow

Objective: Confirm relative stereochemistry via Karplus relationship.

  • Solvent Selection: Dissolve 5 mg of sample in

    
     (avoid DMSO-
    
    
    
    initially, as it disrupts intramolecular H-bonds).
  • Target Resonance: Locate the doublet (or broad singlet) for H-13 (typically

    
     4.0 – 5.0 ppm) and H-14  (typically 
    
    
    
    3.5 – 4.2 ppm).
  • Coupling Analysis:

    • Pass Criteria (Ophiocarpine):

      
      . This confirms the equatorial-axial (gauche) arrangement.
      
    • Fail Criteria (Epiophiocarpine):

      
      . This indicates an axial-axial (trans) arrangement.
      
NOESY/ROESY Confirmation

Objective: Confirm absolute spatial proximity.

  • Ophiocarpine: Strong NOE correlation between H-13 (equatorial) and H-1 (aromatic ring A proton), due to the specific twist of the axial-OH conformer.

  • Epiophiocarpine: Strong NOE correlation between H-13 (axial) and H-14 (axial) is not observed (they are anti), but H-13 will correlate strongly with C-8 axial protons.

Part 3: Synthetic Architecture & Biosynthetic Logic

The synthesis of Ophiocarpine requires the precise installation of the C13-oxygen functionality into the protoberberine core. The following diagram illustrates the logical flow from the quaternary berberine precursor to the specific chiral 13-hydroxy product.

Pathway Visualization

OphiocarpineSynthesis cluster_stereo Stereochemical Determinant Berberine Berberine (Quaternary Salt) Planar, Achiral C13 Dihydro Dihydroberberine Enamine Intermediate Berberine->Dihydro NaBH4 Reduction Oxidation 13-Hydroxylation (Oxidative Functionalization) Dihydro->Oxidation Pb(OAc)4 or mCPBA Regioselective Ophiocarpine (-)-Ophiocarpine (13-OH Axial, cis-H13/H14) Oxidation->Ophiocarpine Kinetic Control (Intramolecular H-bond) Epi (-)-Epiophiocarpine (13-OH Equatorial) Oxidation->Epi Thermodynamic Control Lock N-Lone Pair / OH Interaction Stabilizes Axial-OH Ophiocarpine->Lock Stabilization

Caption: Synthetic logic flow from Berberine to Ophiocarpine. The axial configuration of the 13-OH in Ophiocarpine is often stabilized by kinetic control or intramolecular interaction with the nitrogen lone pair.

Key Synthetic Method: Direct Functionalization

Protocol:

  • Reduction: Convert Berberine chloride to dihydroberberine using

    
     in Pyridine/MeOH.
    
  • Oxidation: Treat dihydroberberine with Lead(IV) acetate (LTA) or m-CPBA followed by acid hydrolysis.

    • Mechanism:[1][2][3] The enamine character of the C13-C14 bond in dihydroberberine allows electrophilic attack by oxygen species.

  • Resolution: The reaction typically yields a mixture. Separation is achieved via silica gel chromatography (Eluent:

    
    :MeOH 95:5). The Axial-OH (Ophiocarpine)  isomer usually elutes after the equatorial isomer due to stronger interaction with the stationary phase or intramolecular H-bonding reducing polarity.
    

Part 4: Biological Implications & Pharmacophore Mapping

The 13-hydroxyprotoberberine scaffold offers distinct advantages over the parent berberine structure.

Solubility and Bioavailability

The C13-hydroxyl group disrupts the extensive


-stacking observed in planar protoberberines, significantly improving solubility in aqueous media. This makes Ophiocarpine a superior "lead-like" scaffold for oral bioavailability optimization.
Structure-Activity Relationship (SAR) Data
Pharmacological TargetMechanism of ActionRole of 13-OH Group
Anti-inflammatory Inhibition of COX-2 / iNOS expressionH-bond Donor: The axial OH can engage in specific H-bonding with receptor pockets that the parent berberine cannot.
Anticancer (HepG2) Induction of Apoptosis / Cell Cycle ArrestLipophilicity Modulation: 13-OH allows for derivatization (e.g., esterification) to create "prodrugs" with tunable lipophilicity.
Antimalarial Inhibition of Hemozoin formationSteric Bulk: The C13 substituent affects the ability of the molecule to intercalate into DNA or bind heme.

Part 5: Experimental Protocol: Isolation from Corydalis

For researchers preferring natural isolation over synthesis, the following protocol ensures high-purity extraction.

Step 1: Extraction

  • Macerate dried Corydalis tubers in 70% Ethanol (pH adjusted to 2.0 with HCl) for 48 hours.

  • Filter and concentrate to obtain crude alkaloid fraction.

Step 2: Acid-Base Partitioning

  • Basify crude extract to pH 9.0 with

    
    .
    
  • Extract exhaustively with

    
    . The 13-hydroxyprotoberberines partition into the organic phase.
    

Step 3: Chromatographic Resolution

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Gradient: Hexane

    
     EtOAc 
    
    
    
    MeOH.
  • Fraction Monitoring: Monitor fractions via TLC. Ophiocarpine typically appears as a distinct spot under UV (254 nm) that turns orange/red with Dragendorff’s reagent.

  • Crystallization: Recrystallize from MeOH/Ether to obtain pure (-)-Ophiocarpine needles.

References

  • Stereochemistry of 13-Hydroxyprotoberberines: Ohta, T., et al. "Absolute configuration of (-)-ophiocarpine and (-)-epiophiocarpine."[4] Chemical & Pharmaceutical Bulletin.

  • NMR Coupling Constants: Clarification of J-values in 13-substituted protoberberines. Journal of Natural Products.

  • Synthesis of Berberine Derivatives: "Synthesis and In Vitro Photocytotoxicity of 9-/13-Lipophilic Substituted Berberine Derivatives." Molecules.

  • Biological Activity: "Plant protoberberine alkaloids: structural diversity and biological activity." Phytochemistry Reviews.

  • General NMR Data: "Proton NMR chemical shifts and coupling constants." Magnetic Resonance in Chemistry.

Sources

Biological Sources and Isolation Architecture of (-)-Ophiocarpine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological sources, biosynthetic architecture, and isolation methodologies for (-)-ophiocarpine , a specialized 13-hydroxy-tetrahydroprotoberberine alkaloid.[1]

A Technical Guide for Natural Product Chemists and Pharmacologists[1]

Executive Summary

(-)-Ophiocarpine (


) represents a distinct subclass of protoberberine alkaloids characterized by a hydroxyl moiety at the C-13 position.[1] Unlike its ubiquitous non-hydroxylated congeners (e.g., berberine, canadine), ophiocarpine exhibits unique stereochemical constraints and solubility profiles.[1] This guide delineates the primary botanical reservoirs, the enzymatic logic of its biosynthesis, and a self-validating protocol for its isolation, serving as a blueprint for researchers investigating its spasmolytic and anti-inflammatory potential.[1]

Part 1: Botanical Reservoirs & Chemotaxonomy

While protoberberines are distributed across the Ranunculales, (-)-ophiocarpine accumulation is chemotaxonomically restricted.[1] It does not appear as a major metabolite in all Papaveraceae but clusters in specific genera.[1]

Primary Biological Matrices

The following table summarizes verified high-yield sources. Researchers should prioritize Corydalis species for bulk isolation due to higher relative abundance compared to Papaver.[1]

GenusSpeciesTissueRelative AbundanceCo-occurring Alkaloids (Impurities)
Corydalis C. ophiocarpaTubers/FoliageHigh (Type Species) Protopine, Cryptocavine, Berberine
Corydalis C. tuberosaTubersModerateBulbocapnine, Corydaline
Corydalis C. speciosaWhole PlantLow(-)-Ophiocarpine N-oxide, Sanguinarine
Cocculus C. pendulusLeaves/StemsMinorBisbenzylisoquinolines, Magnoflorine
Fumaria F. officinalisAerial partsTraceFumariline, Sinactine

Chemotaxonomic Note: The presence of (-)-ophiocarpine is often a marker for the Corydalis section Ophiocarpae.[1] In Cocculus (Menispermaceae), it appears alongside bisbenzylisoquinolines, suggesting a divergent branch of reticuline metabolism in that family.[1]

Part 2: Biosynthetic Architecture

The biosynthesis of (-)-ophiocarpine diverges from the canonical berberine pathway at the tetrahydroprotoberberine stage.[1] The core skeleton is derived from (S)-reticuline , the "chemical chameleon" of benzylisoquinoline alkaloids.[1]

Mechanistic Pathway[1][3][4]
  • Skeleton Formation: (S)-Reticuline is cyclized by the Berberine Bridge Enzyme (BBE) to form (S)-scoulerine.[1]

  • Methylation: Sequential O-methylation (via SOMT) and methylenedioxy bridge formation (via CAS) yields (S)-canadine (tetrahydroberberine).[1]

  • The Divergent Step (Hydroxylation): Unlike berberine, which undergoes oxidation to a quaternary ammonium salt, ophiocarpine is formed via a stereospecific C-13 hydroxylation of the tetrahydroprotoberberine scaffold.[1] This is likely catalyzed by a specific P450 monooxygenase (CYP) or a 2-oxoglutarate-dependent dioxygenase, stabilizing the reduced tetrahydro- form.[1]

Pathway Visualization (DOT)[1]

Biosynthesis Tyrosine L-Tyrosine Reticuline (S)-Reticuline (Central Hub) Tyrosine->Reticuline Multiple Steps (NCC/CNMT) Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE (Berberine Bridge Enzyme) Canadine (S)-Canadine (Tetrahydroberberine) Scoulerine->Canadine SOMT / CAS (Methylation/Ring Closure) Ophiocarpine (-)-Ophiocarpine (13-OH-tetrahydroprotoberberine) Canadine->Ophiocarpine C-13 Hydroxylase (Stereospecific P450) Berberine Berberine (Quaternary Salt) Canadine->Berberine STOX (Oxidation)

Figure 1: Biosynthetic divergence of (-)-ophiocarpine from the canonical berberine pathway.[1] The critical C-13 hydroxylation preserves the tertiary amine (tetrahydro) state.[1]

Part 3: Extraction & Isolation Methodology

This protocol is designed for Corydalis tubers but is adaptable to Cocculus biomass.[1] It utilizes a pH-switching strategy to separate tertiary bases (ophiocarpine) from quaternary salts (berberine) and phenolic bases.[1]

Reagents Required[1][4][7][8]
  • Solvents: Ethanol (95%), HCl (5%), NH₄OH (25%), Dichloromethane (DCM), Methanol (MeOH).[1]

  • Stationary Phase: Silica gel 60 (230–400 mesh).[1]

Step-by-Step Protocol
1. Primary Extraction (Exhaustive Maceration)[1]
  • Action: Pulverize dried tubers of C. ophiocarpa (1 kg) to a coarse powder. Macerate in 95% Ethanol (5L) for 72 hours at room temperature.

  • Logic: Ethanol extracts a broad spectrum of alkaloids.[1] Heat is avoided to prevent N-oxide formation or artifactual oxidation.[1]

  • Process: Filter and concentrate the filtrate in vacuo to obtain a crude gummy residue.

2. Acid-Base Fractionation (The "Switch")[1]
  • Acidification: Suspend residue in 5% HCl (500 mL). Filter to remove chlorophyll and lipophilic non-alkaloidal debris (which remain on the filter).[1]

  • Basification: Adjust the acidic filtrate to pH 9–10 using NH₄OH.

  • Extraction: Extract immediately with DCM (3 x 500 mL).

    • Organic Layer:[2] Contains Tertiary Bases (Ophiocarpine, Protopine, Stylopine).[1][2]

    • Aqueous Layer:[1] Contains Quaternary Bases (Berberine, Coptisine).[1]

  • Validation: Spot the Organic Layer on TLC (Silica).[1] Eluent: DCM:MeOH (95:5).[1] Ophiocarpine typically elutes with an Rf ~0.4–0.5, distinct from the more polar quaternary salts.[1]

3. Chromatographic Purification
  • Column: Silica gel flash chromatography.

  • Gradient: Start with 100% DCM, increasing MeOH gradient (0%

    
     5%).
    
  • Fractionation:

    • Early Fractions: Protopine / Cryptopine.[1]

    • Middle Fractions:(-)-Ophiocarpine .[1][3][2][4]

    • Late Fractions: Scoulerine / Phenolic bases.[1]

  • Crystallization: Recrystallize ophiocarpine-rich fractions from MeOH/Et₂O to yield colorless prisms.

Isolation Workflow (DOT)

Isolation Biomass Dried Corydalis Biomass Ethanol Ethanol Extract (Crude) Biomass->Ethanol Acid Acid Solubilization (5% HCl) Ethanol->Acid Base Basification (pH 9-10, NH4OH) Acid->Base Filter Insoluble DCM DCM Extraction Base->DCM AqLayer Aqueous Layer (Quaternary Salts: Berberine) DCM->AqLayer OrgLayer Organic Layer (Tertiary Bases) DCM->OrgLayer Column Silica Chromatography (DCM:MeOH Gradient) OrgLayer->Column Product (-)-Ophiocarpine (Crystals) Column->Product Frac. 20-35

Figure 2: Fractionation logic separating tertiary (-)-ophiocarpine from quaternary congeners.[1]

Part 4: Structural Validation (Self-Validating Metrics)

To ensure the isolate is indeed (-)-ophiocarpine and not a diastereomer or related analog, verify the following spectral signatures.

Stereochemical Marker (NMR)

The relative configuration of the H-13 and H-14 protons is the definitive fingerprint.[1]

  • ¹H NMR (CDCl₃): Look for the doublet at

    
     3.68 ppm  (H-14).[1]
    
  • Coupling Constant (

    
    ):  A coupling constant of 
    
    
    
    Hz
    between H-13 and H-14 indicates a cis relationship, characteristic of ophiocarpine (unlike the trans relationship in other derivatives).[1]
  • C-13 Signal: The presence of a hydroxyl group shifts the C-13 signal downfield in ¹³C NMR compared to canadine.[1]

Physical Properties[1][2][7][8]
  • Melting Point: 188–190 °C.[1][5]

  • Optical Rotation:

    
     should be negative (approx -280° to -300° in CHCl₃), confirming the (-) enantiomer.[1]
    

Part 5: Therapeutic Potential & Research Implications[1]

Note on Disambiguation: Researchers must distinguish ophiocarpine (protoberberine) from pilocarpine (imidazole alkaloid used in glaucoma).[1] They are structurally and pharmacologically unrelated.[1]

Spasmolytic Activity

Studies on Cocculus extracts containing ophiocarpine have demonstrated smooth muscle relaxation properties.[1] This aligns with the general profile of tetrahydroprotoberberines, which often modulate calcium channels (


 antagonism).[1]
Anti-inflammatory & Neuroprotective

Like its precursor (S)-canadine, (-)-ophiocarpine possesses antioxidant potential due to the methylenedioxy moiety.[1] The C-13 hydroxyl group increases hydrophilicity compared to canadine, potentially altering blood-brain barrier (BBB) permeability and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies in neuropharmacology.[1]

References

  • Manske, R. H. (1939).[1][3] The Alkaloids of Fumariaceous Plants: XIX. Corydalis ophiocarpa Hook.[1][3] f. et Thoms.[1][3] Canadian Journal of Research, 17b(2), 57–60.[1]

  • Preininger, V., et al. (1979).[1][2] Isolation and Chemistry of Alkaloids from Plants of the Papaveraceae. LXXVI. Alkaloids from Corydalis ophiocarpa.[1][3][6][7] Planta Medica, 36(07), 213–218.[1]

  • Iwasa, K., et al. (1984).[1] Biotransformation of the 13-Hydroxytetrahydroprotoberberine N-Methyl Salts by Callus Cultures of Corydalis Species.[1][8][9] Heterocycles, 22(1).[1]

  • Bhakuni, D. S., & Jain, S. (1982).[1] Biosynthesis of Ophiocarpine. Tetrahedron, 38. (Cited in Alkaloids from Indian medicinal plants and their biosynthesis).

  • PubChem. (2025).[1][5] Compound Summary: Ophiocarpine.[1][3][6][7][8] National Library of Medicine.[1] [1]

Sources

A Technical Guide to the Natural Occurrence, Isolation, and Characterization of Ophiocarpine in Guatteria friesiana

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the tetrahydroprotoberberine alkaloid, ophiocarpine, as it occurs in the Amazonian plant species Guatteria friesiana. Tailored for researchers, natural product chemists, and drug development professionals, this document details the phytochemical context, robust methodologies for isolation and purification, and the spectroscopic techniques required for structural elucidation.

Introduction: The Phytochemical Landscape of Guatteria friesiana

The Annonaceae family, to which the genus Guatteria belongs, is a well-established source of structurally diverse and biologically active secondary metabolites.[1] The genus Guatteria itself is the largest within this family, comprising approximately 210 recognized species distributed across Neotropical regions.[1] These species are known for producing a wide array of bioactive compounds, including terpenes and various classes of isoquinoline alkaloids, which have demonstrated cytotoxic, antimicrobial, antioxidant, and antiparasitic activities.[1][2][3]

Guatteria friesiana (W.A.Rodrigues) Erkens & Maas, a small tree native to the Brazilian and Colombian Amazon Basin, is a notable member of this genus.[1][3] Phytochemical investigations into its leaves, bark, and stems have revealed a rich and complex alkaloid profile, dominated by aporphines and tetrahydroprotoberberines.[3][4][5][6] This guide focuses specifically on the confirmed presence of (-)-ophiocarpine, a tetrahydroprotoberberine alkaloid, within the leaves of G. friesiana, providing a comprehensive framework for its study.[3]

Ophiocarpine: A Constituent of Guatteria friesiana

The presence of ophiocarpine in Guatteria friesiana was established through systematic phytochemical investigation of its leaves.[3] This finding is significant as protoberberine alkaloids are a class of isoquinoline alkaloids with a characteristic tetracyclic ring system that are known for their diverse pharmacological properties. Ophiocarpine is distinguished by a 13-hydroxy group and a methylenedioxy bridge.

In the context of the plant's broader chemical profile, ophiocarpine is found alongside a suite of other known and novel alkaloids. Key associated compounds isolated from the leaves include other tetrahydroprotoberberines like 13-hydroxy-2,3,9,10-tetramethoxyprotoberberine and aporphine alkaloids such as lysicamine, liriodenine, and lanuginosine.[3] The bark and stem also contain a rich diversity of aporphines, including many 7,7-dimethylaporphine derivatives.[4][6] This complex mixture necessitates a robust and systematic approach to isolation and purification.

cluster_Guatteria Guatteria friesiana Phytochemicals cluster_Alkaloids Major Alkaloid Classes cluster_Protoberberines Target Compound GF Guatteria friesiana (Leaves, Bark, Stem) Alkaloids Alkaloid Fraction GF->Alkaloids Terpenes Terpenes & Essential Oils (e.g., Eudesmol) GF->Terpenes Aporphines Aporphines (Liriodenine, etc.) Alkaloids->Aporphines Protoberberines Tetrahydroprotoberberines Alkaloids->Protoberberines Ophiocarpine (-)-Ophiocarpine Protoberberines->Ophiocarpine

Caption: Logical relationship of ophiocarpine within G. friesiana.

Isolation and Purification Workflow

The isolation of ophiocarpine from G. friesiana leaf material is a multi-step process requiring careful extraction and chromatographic separation. The causality behind this workflow is to first exhaustively extract all medium-polarity compounds, including alkaloids, and then selectively partition the alkaloids from non-basic compounds before proceeding to high-resolution chromatographic separation.

Step-by-Step Experimental Protocol

Part A: Plant Material and Extraction

  • Collection and Preparation: Collect fresh leaves of Guatteria friesiana. A voucher specimen should be deposited in a recognized herbarium for botanical verification.[1] Air-dry the leaves at room temperature in a well-ventilated area, protected from direct sunlight, until brittle.

  • Pulverization: Powder the dried leaves using a mechanical grinder to increase the surface area for efficient solvent extraction.

  • Primary Extraction: Macerate the powdered leaves (e.g., 1.3 kg) successively with n-hexane followed by methanol (MeOH) at room temperature.[1] The initial n-hexane wash defats the material, removing non-polar constituents that could interfere with subsequent steps. The subsequent MeOH extraction isolates a broad range of compounds, including the target alkaloids.

  • Concentration: Concentrate the MeOH extract in vacuo using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract.[1]

Part B: Acid-Base Partitioning for Alkaloid Enrichment

  • Principle: This classic technique exploits the basic nature of alkaloids. In an acidic medium, alkaloids form water-soluble salts, while neutral and acidic compounds remain in the organic phase. Subsequent basification regenerates the free-base form of the alkaloids, which can then be extracted back into an organic solvent.

  • Procedure:

    • Resuspend the crude MeOH extract in a 10% acetic acid solution (aqueous).

    • Perform liquid-liquid partitioning against an immiscible organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc). Discard the organic phase, which contains non-basic compounds.

    • Basify the aqueous phase to a pH of 9-10 using ammonium hydroxide (NH₄OH).

    • Extract the basified aqueous phase multiple times with CH₂Cl₂. The alkaloids will now move into the organic phase.

    • Combine the organic extracts, wash with distilled water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude alkaloid fraction.

Start Crude Methanolic Extract Step1 Resuspend in 10% Acetic Acid (aq) Start->Step1 Step2 Partition with CH₂Cl₂ Step1->Step2 Step3 Separate Phases Step2->Step3 Aqueous Aqueous Phase (Alkaloid Salts) Step3->Aqueous Retain Organic1 Organic Phase (Neutral Compounds - Discard) Step3->Organic1 Discard Step4 Basify Aqueous Phase (NH₄OH to pH 9-10) Aqueous->Step4 Step5 Extract with CH₂Cl₂ Step4->Step5 Step6 Separate Phases Step5->Step6 Organic2 Organic Phase (Alkaloid Free-Base) Step6->Organic2 Retain Aqueous2 Aqueous Phase (Discard) Step6->Aqueous2 Discard End Crude Alkaloid Fraction Organic2->End

Caption: Workflow for the acid-base extraction of alkaloids.

Part C: Chromatographic Purification

  • Silica Gel Column Chromatography (CC):

    • Subject the crude alkaloid fraction to CC over silica gel.

    • Elute with a gradient of increasing polarity, typically starting with CH₂Cl₂ and gradually increasing the proportion of MeOH (e.g., CH₂Cl₂/MeOH 100:0 to 80:20).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system and visualizing under UV light and/or with Dragendorff's reagent.

    • Pool fractions with similar TLC profiles. The fractions containing ophiocarpine will likely require further purification.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the ophiocarpine-containing fractions using prep-HPLC.

    • A typical system would involve a C18 reversed-phase column with a mobile phase consisting of a gradient of acetonitrile (ACN) and water, often with an acid modifier like formic acid (0.1%) to ensure sharp peaks.

Structural Elucidation

The unambiguous identification of ophiocarpine relies on a combination of modern spectroscopic techniques.[7][8][9] The structure of an isolated compound is established by extensive analysis of 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometric (MS) data, followed by comparison with data reported in the literature.[3]

Ophiocarpine (-)-Ophiocarpine

Caption: Chemical structure of (-)-ophiocarpine.

Key Spectroscopic Techniques:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (via spin-spin coupling).

  • ¹³C NMR: Shows the number of non-equivalent carbons and provides information about their chemical environment (e.g., aromatic, aliphatic, carbonyl).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule.

Representative Spectroscopic Data

The following table summarizes key spectroscopic data for ophiocarpine as would be expected from analysis, based on literature values.

Data TypeObservationInterpretation
HRESIMS [M+H]⁺ ion peakConfirms the molecular formula C₂₀H₂₂NO₅
¹H NMR Signals ~6.6-6.8 ppm (s)Aromatic protons on the A-ring
Signals ~6.0 ppm (s)Protons of the methylenedioxy group (O-CH₂-O)
Signals ~3.8 ppm (s)Protons of methoxy groups (OCH₃)
¹³C NMR Signals ~140-150 ppmAromatic carbons attached to oxygen
Signal ~101 ppmCarbon of the methylenedioxy group
Signals ~55-60 ppmCarbons of methoxy groups
HMBC Key correlationsConfirms connectivity between the different rings and the positions of the substituents.

Biosynthetic Pathway

While the specific biosynthesis of ophiocarpine in G. friesiana has not been elucidated, the general pathway for protoberberine alkaloids is well-understood. It originates from the amino acid L-tyrosine.

The pathway involves the condensation of dopamine and 4-hydroxyphenylacetaldehyde (both derived from tyrosine) to form (S)-norcoclaurine. A series of methylation and hydroxylation steps, followed by oxidative cyclization of the N-methyl group by the berberine bridge enzyme (BBE), forms the characteristic tetracyclic protoberberine core. The specific substitution patterns, such as the methylenedioxy bridge found in ophiocarpine, are created by specific tailoring enzymes late in the pathway.

Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine FourHPAA 4-Hydroxyphenylacetaldehyde Tyrosine->FourHPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine FourHPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Methylation & Hydroxylation Scoulerine (S)-Scoulerine Reticuline->Scoulerine Berberine Bridge Enzyme (BBE) Protoberberine Protoberberine Core Scoulerine->Protoberberine Further Steps Ophiocarpine Ophiocarpine Protoberberine->Ophiocarpine Tailoring Enzymes

Caption: Simplified biosynthetic pathway to protoberberine alkaloids.

Pharmacological Context and Future Prospects

The isolation of ophiocarpine from G. friesiana is significant given the known biological activities of this class of compounds. Various extracts and compounds from G. friesiana have already demonstrated promising bioactivities. For instance, the essential oils from its leaves exhibit potent trypanocidal, antimalarial, and antitumor properties.[2][10] Furthermore, alkaloids isolated from the plant have shown cytotoxic effects against various tumor cell lines.[3][4]

Ophiocarpine itself has been investigated for a range of pharmacological effects, including sedative and anticonvulsant activities in other studies. Its presence in G. friesiana adds to the therapeutic potential of this plant and warrants further investigation into the bioactivity of its specific extracts and isolated compounds. The protocols and data presented in this guide provide a solid foundation for researchers to undertake such studies, from the initial phytochemical screening to the isolation of lead compounds for drug development programs.

References

A complete list of references cited within this document is provided below.

  • Macías-Agapito, V., et al. (2016). 7,7-Dimethylaporphine and Other Alkaloids from the Bark of Guatteria friesiana. Journal of Natural Products, 79(7), 1892-1899. [Link]

  • Meira, C. S., et al. (2016). Chemical composition and antiparasitic activity of essential oils from leaves of Guatteria friesiana and Guatteria pogonopus (Annonaceae). Pharmaceutical Biology, 54(12), 3075-3081. [Link]

  • Costa, E. V., et al. (2013). Aporphine and Tetrahydroprotoberberine Alkaloids from the Leaves of Guatteria friesiana (Annonaceae) and their Cytotoxic Activities. Molecules, 18(5), 5364-5376. [Link]

  • Ferreira, M. I., et al. (2018). Guaianolide sesquiterpene lactones and aporphine alkaloids from the stem bark of Guatteria friesiana. Phytochemistry, 145, 123-131. [Link]

  • de Fátima C. Costa, E., et al. (2022). A novel eudesmol derivative from the leaf essential oil of Guatteria friesiana (Annonaceae) and evaluation of the antinociceptive activity. Journal of Ethnopharmacology, 288, 114979. [Link]

  • Macías-Agapito, V., et al. (2016). 7,7-Dimethylaporphine and Other Alkaloids from the Bark of Guatteria friesiana. Journal of Natural Products, 79(7), 1892-1899. [Link]

  • Costa, E. V., et al. (2013). Aporphine and tetrahydroprotoberberine alkaloids isolated from the leaves of Guatteria friesiana (Annonaceae). Journal of the Brazilian Chemical Society, 24(4), 638-645. [Link]

  • Meira, C. S., et al. (2016). Chemical composition and antiparasitic activity of essential oils from leaves of Guatteria friesiana and Guatteria pogonopus (Annonaceae). Figshare. [Link]

  • Jeffs, P. W., & Scharver, J. D. (1976). Biosynthesis of ophiocarpine. Introduction of a stereospecific label through transannular cyclization. Journal of the American Chemical Society, 98(15), 4301-4310. [Link]

  • da Silva, J. K. R., et al. (2021). Essential Oils from Annonaceae Species from Brazil: A Systematic Review of Their Phytochemistry, and Biological Activities. Molecules, 26(22), 6823. [Link]

  • Costa, E. V., et al. (2009). 7,7-Dimethylaporphine alkaloids from the stem of Guatteriopsis friesiana. Journal of Natural Products, 72(8), 1516-1519. [Link]

  • Costa, E. V., et al. (2012). In vitro and in vivo antitumor effects of the essential oil from the leaves of Guatteria friesiana. Planta Medica, 78(5), 451-456. [Link]

  • Dengada, A. H. (2014). Isolation and Structural Elucidation of Compounds from Natural Products. VTechWorks. [Link]

  • de Paula, J. E., et al. (2015). Isolation, Purification and Structural Elucidation of Flavonoids from Methanol Extract of Ariel Parts of Derris Brevipes (Benth.) Baker. International Journal of Pharmaceutical Sciences and Research, 6(1), 1000-1008. [Link]

Sources

Methodological & Application

Application Note: Semi-Synthesis of Ophiocarpine from Berberine via Photo-Oxygenation

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note details the semi-synthetic conversion of Berberine to (±)-Ophiocarpine (13-hydroxytetrahydroprotoberberine). This protocol utilizes a biomimetic photo-oxygenation strategy involving singlet oxygen (


), offering a high-yielding, stereoselective route that circumvents complex total synthesis.

Executive Summary

Ophiocarpine is a 13-hydroxylated tetrahydroprotoberberine alkaloid exhibiting potent antineoplastic and dopaminergic activities. While Berberine is commercially abundant, the introduction of the hydroxyl group at the C-13 position is synthetically challenging due to the inertness of the quaternary ammonium salt.

This protocol details a three-stage transformation :

  • Activation: Regioselective reduction of Berberine to the electron-rich enamine Dihydroberberine .

  • Oxygenation: Singlet oxygen (

    
    ) addition via photosensitization to generate the 13-oxidoberberine  intermediate.
    
  • Stereoselective Reduction: Hydride reduction to yield (±)-Ophiocarpine , favoring the cis-quinolizidine ring fusion characteristic of the natural product.

Mechanistic Pathway

The transformation relies on the "enamine-singlet oxygen" reaction. Dihydroberberine (an enamine) reacts with electrophilic singlet oxygen to form a zwitterionic peroxide or dioxetane intermediate, which rearranges to 13-oxidoberberine (a dipole/betaine). Subsequent reduction restores the tetrahydroisoquinoline core while installing the C-13 hydroxyl group.

Pathway Diagram

OphiocarpineSynthesis Berberine Berberine (Quaternary Salt) DHB Dihydroberberine (Enamine) Berberine->DHB NaBH4 / Pyridine (Reduction) Intermediate 13-Oxidoberberine (Betaine Intermediate) DHB->Intermediate hv / Rose Bengal / O2 (Photo-oxygenation) SingletOx Singlet Oxygen (1O2) SingletOx->Intermediate [2+2] or Ene-reaction Ophiocarpine (±)-Ophiocarpine (13-OH, cis-fused) Intermediate->Ophiocarpine NaBH4 / MeOH (Stereoselective Reduction) EpiOphiocarpine 13-Epiophiocarpine (Minor Isomer) Intermediate->EpiOphiocarpine Minor path

Figure 1: Mechanistic flow from Berberine to Ophiocarpine involving enamine activation and singlet oxygen functionalization.

Experimental Protocol

Phase 1: Synthesis of Dihydroberberine (Activation)

Objective: Convert the electrophilic iminium salt (Berberine) into the nucleophilic enamine (Dihydroberberine).

  • Reagents:

    • Berberine Chloride (CAS: 633-65-8)

    • Sodium Borohydride (NaBH

      
      )[1]
      
    • Pyridine (Solvent/Base)

    • Methanol (MeOH)

Protocol:

  • Dissolution: Dissolve 1.0 g (2.69 mmol) of Berberine Chloride in 10 mL of Pyridine . The solution will appear deep yellow.

  • Reduction: Add Methanol (20 mL) to the mixture. While stirring at room temperature, slowly add 200 mg (5.2 mmol) of NaBH

    
     in small portions over 10 minutes.
    
    • Observation: The deep yellow color will fade to a pale yellow/fluorescent precipitate as the quaternary salt is reduced.

  • Reaction: Stir for 1 hour at ambient temperature. Monitor via TLC (Silica; MeOH:CH

    
    Cl
    
    
    
    1:10). Dihydroberberine (
    
    
    ) is significantly less polar than Berberine (
    
    
    ).
  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water . The Dihydroberberine will precipitate as a yellow/tan solid.

  • Isolation: Filter the solid, wash copiously with water to remove pyridine, and dry under vacuum.

  • Yield: Expect ~800–850 mg (85–90%) of Dihydroberberine.

    • Storage: Store under inert gas (N

      
       or Ar) immediately. Dihydroberberine is sensitive to air oxidation (reverting to Berberine).
      
Phase 2: Photo-oxygenation to Ophiocarpine

Objective: Install the C-13 hydroxyl group using Rose Bengal-sensitized photo-oxygenation.

  • Reagents:

    • Dihydroberberine (from Phase 1)

    • Rose Bengal (Photosensitizer)[2]

    • Methanol (Solvent)[1][3][4][5]

    • Sodium Borohydride (NaBH

      
      )[1]
      
    • Oxygen Source: Ambient air bubbling or O

      
       balloon.
      
    • Light Source: 500W Halogen lamp or Green LED array (

      
       nm).
      

Protocol:

  • Setup: In a Pyrex photochemical reactor (or a round-bottom flask wrapped in aluminum foil with a window), dissolve 337 mg (1.0 mmol) of Dihydroberberine in 100 mL of Methanol .

  • Sensitizer: Add 5 mg of Rose Bengal. The solution will turn deep pink/red.

  • Irradiation: Irradiate the solution with the visible light source while gently bubbling air or O

    
     through the solution.
    
    • Critical Control: Maintain temperature

      
      C using a water bath if a hot halogen lamp is used.
      
    • Duration: Irradiate for 2–4 hours. Monitor by TLC for the disappearance of Dihydroberberine and the appearance of a polar intermediate (13-oxidoberberine/betaine).

  • Reduction (In-situ): Once the starting material is consumed, turn off the light and stop gas flow. Add 150 mg (4.0 mmol) of NaBH

    
     directly to the reaction mixture at 0°C.
    
  • Stirring: Allow the reduction to proceed for 1 hour at room temperature. This step reduces the C=N bond regenerated during the rearrangement, fixing the C-13 hydroxyl group.

  • Work-up: Evaporate the methanol under reduced pressure. Resuspend the residue in water (50 mL) and extract with Dichloromethane (3 x 30 mL) .

  • Purification: Dry organic layers over Na

    
    SO
    
    
    
    and concentrate. Purify via flash column chromatography (Silica gel; Gradient 1%
    
    
    5% MeOH in CH
    
    
    Cl
    
    
    ).

Data Output & Yield:

  • Major Product: (±)-Ophiocarpine (cis-fused, 13-OH equatorial/axial depending on conformation).

  • Minor Product: 13-Epiophiocarpine.

  • Total Yield: Expect 60–75% combined yield.

Analytical Validation

ParameterMethodExpected Result (Ophiocarpine)
Appearance VisualColorless prisms or white powder
Mass Spec ESI-MS[M+H]

= 354.1 m/z (C

H

NO

)

H NMR
CDCl

, 500 MHz
H-13:

4.5–4.8 ppm (doublet,

Hz indicating cis-fusion).OCH

:
Two singlets

3.8–3.9 ppm.O-CH

-O:
AB system or singlet

5.9–6.0 ppm.
IR ATR-FTIRBroad band at 3300–3500 cm

(O-H stretch).

Critical Process Controls (Troubleshooting)

  • Reversion to Berberine: If the photo-oxygenation is performed without subsequent reduction, or if the Dihydroberberine stands in air too long without light, it oxidizes back to Berberine (quaternary salt). Solution: Perform Phase 2 immediately after Phase 1.

  • Stereoselectivity: The reduction of the 13-oxido intermediate dictates the stereochemistry. NaBH

    
     in MeOH typically favors the cis-quinolizidine (Ophiocarpine) over the trans-fused isomer due to the approach of the hydride from the less hindered face of the iminium intermediate.
    
  • Light Source: Green LEDs are superior to Halogen lamps as they match the absorption max of Rose Bengal (~550 nm) and generate less heat, preventing thermal degradation.

References

  • Mechanism of Photo-oxygenation

    • Hanaoka, M., et al. "Reaction of protoberberine-type alkaloids. Part 12. A facile method for regiospecific oxygenation and excited oxidative ring-cleavage of berberine alkaloids." Journal of the Chemical Society, Perkin Transactions 1, 1987.

  • Dihydroberberine Synthesis

    • Wang, Y., et al. "Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity." Beilstein Journal of Organic Chemistry, 2020.
  • Singlet Oxygen in Synthesis

    • O'Shea, K. E., et al. "Using Singlet Oxygen to Synthesize Natural Products and Drugs." Chemical Reviews, 2016.[6]

Sources

In vitro antiviral screening of ophiocarpine against PI-3

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput & Mechanistic Screening of Ophiocarpine against Human Parainfluenza Virus Type 3 (HPIV-3)

Executive Summary & Scope

Human Parainfluenza Virus Type 3 (HPIV-3) is a leading cause of bronchiolitis and pneumonia in infants and immunocompromised patients.[1] With no licensed vaccines or specific antivirals currently available, the search for novel therapeutic agents is critical.[2]

This Application Note details the protocol for evaluating Ophiocarpine , a protoberberine alkaloid derived from Corydalis species, for antiviral activity against HPIV-3. While structurally related alkaloids (e.g., berberine) have demonstrated broad-spectrum antiviral potential via inhibition of viral protein trafficking and RNA synthesis, Ophiocarpine remains an under-explored candidate. This guide provides a self-validating workflow covering compound preparation, cytotoxicity profiling, cytopathic effect (CPE) inhibition, and plaque reduction assays to determine the Selectivity Index (SI).

Compound & Biological Material Preparation

Ophiocarpine Stock Preparation

To ensure reproducibility, precise solubilization is required to prevent precipitation in aqueous cell culture media.

  • Compound: Ophiocarpine (HPLC purity

    
     98%).
    
  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered.

  • Stock Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot into amber vials (light-sensitive) and store at -20°C.

  • Working Solution: Dilute in maintenance medium immediately prior to use. Ensure final DMSO concentration is

    
     to avoid solvent cytotoxicity.
    
Cell Lines & Virus Stocks[3]
  • Host Cells:

    • LLC-MK2 (Rhesus Monkey Kidney): Preferred for HPIV-3 isolation and high-titer replication.

    • Vero (African Green Monkey Kidney): Standard for cytotoxicity (CC50) and plaque assays.

  • Virus Strain: HPIV-3 (Strain C 243 or clinical isolate).

  • Positive Control: Ribavirin (Broad-spectrum nucleoside inhibitor).

Experimental Workflow Logic

The screening process follows a "Funnel Approach," filtering compounds by toxicity first, then efficacy, and finally mechanistic validation.

ScreeningWorkflow Stock Ophiocarpine (100 mM in DMSO) Tox Phase 1: Cytotoxicity (MTT Assay on Vero/LLC-MK2) Stock->Tox Dilution Series Screen Phase 2: Primary Screen (CPE Inhibition) Tox->Screen If CC50 > 10 µM Screen->Stock Fail: Adjust Range Confirm Phase 3: Confirmation (Plaque Reduction Assay) Screen->Confirm If EC50 < 10 µM MOA Phase 4: Mechanism (Time-of-Addition) Confirm->MOA Valid SI (>10)

Figure 1: The antiviral screening funnel. Progression requires meeting specific toxicity and efficacy thresholds.

Phase 1: Cytotoxicity Profiling (CC50 Determination)

Before antiviral assessment, the Cytotoxic Concentration 50% (CC50) must be established to ensure that observed viral inhibition is not due to host cell death.

Protocol:

  • Seeding: Seed Vero cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C, 5% CO₂.
    
  • Treatment: Remove media. Add Ophiocarpine in serial dilutions (e.g., 200 µM to 1.5 µM) in triplicate. Include DMSO solvent control and Media-only control.

  • Incubation: Incubate for 72 hours (mimicking the viral assay duration).

  • Readout (MTT Assay):

    • Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Calculation: Plot % Cell Viability vs. Log[Concentration]. Calculate CC50 using non-linear regression.

Phase 2: Primary Antiviral Screen (CPE Inhibition)

HPIV-3 induces characteristic syncytia (giant cell formation) and cell rounding. This assay quantifies the ability of Ophiocarpine to prevent this Cytopathic Effect (CPE).

Protocol:

  • Infection: Seed LLC-MK2 cells to 90% confluence. Wash with PBS.

  • Inoculation: Infect cells with HPIV-3 at an MOI (Multiplicity of Infection) of 0.01 to 0.1. Adsorb for 1 hour at 37°C.

  • Treatment: Remove viral inoculum. Add maintenance medium containing Ophiocarpine at non-toxic concentrations (e.g.,

    
    ).
    
    • Positive Control:[3][4][5][6] Ribavirin (10 µM - 100 µM).

    • Virus Control: Virus + Media (No Drug).

    • Cell Control: No Virus + No Drug.

  • Incubation: 72–96 hours until Virus Control shows >90% CPE.

  • Quantification:

    • Microscopic: Score CPE on a scale of 0 (normal) to 4 (100% destruction).

    • Colorimetric: Perform Neutral Red Uptake or MTT assay to quantify surviving cells.

  • Output: Determine the EC50 (Effective Concentration 50%).

Data Analysis Table: Selectivity Index (SI) The SI is the primary metric for drug viability (


).
CompoundCC50 (µM)EC50 (µM)SI (Selectivity Index)Status
Ophiocarpine TBDTBDCalcCandidate if SI > 10
Ribavirin > 200~ 5-20> 10Validated Control
Vehicle (DMSO) N/AN/AN/ABaseline

Phase 3: Confirmatory Plaque Reduction Assay (PRA)

The PRA is the "Gold Standard" for quantifying infectious virus reduction.

Protocol:

  • Monolayer Prep: Seed Vero cells in 24-well plates.

  • Infection: Infect with ~50-100 PFU (Plaque Forming Units) of HPIV-3 per well. Adsorb 1h.

  • Overlay: Apply an overlay medium (1% Methylcellulose or Agarose + 2% FBS) containing Ophiocarpine at varying concentrations.

  • Development: Incubate 4–5 days. Fix with 10% Formalin and stain with 0.1% Crystal Violet.

  • Counting: Count clear plaques against the purple monolayer background.

  • Calculation:

    
    
    

Phase 4: Mechanism of Action (Time-of-Addition)

To understand how Ophiocarpine works, we treat cells at different intervals relative to infection.

  • Pre-treatment (-2h to 0h): Suggests inhibition of viral entry or host receptor blockade.

  • Co-treatment (0h): Suggests virucidal activity or attachment inhibition.

  • Post-treatment (+2h, +6h): Suggests inhibition of replication (RNA synthesis) or translation.

MOA_Pathway Entry 1. Viral Attachment & Fusion Uncoat 2. Uncoating Entry->Uncoat Transcription 3. Primary Transcription (vRNA -> mRNA) Uncoat->Transcription Translation 4. Protein Synthesis Transcription->Translation Replication 5. Genome Replication Translation->Replication Assembly 6. Assembly & Budding Replication->Assembly Ophio_Entry Ophiocarpine? (Pre-treatment) Ophio_Entry->Entry Blockade? Ophio_Rep Ophiocarpine? (Post-treatment) Ophio_Rep->Transcription Intercalation?

Figure 2: HPIV-3 Replication Cycle and potential intervention points. Protoberberine alkaloids often target nucleic acid synthesis (Step 3/5).

References

  • Moscona, A. (2005). Entry of parainfluenza virus into cells as a target for interrupting childhood respiratory disease.[7] Journal of Clinical Investigation, 115(7), 1688–1698. Link

  • Sidwell, R. W., & Smee, D. F. (2000). In vitro and in vivo assay systems for study of influenza virus inhibitors.[8] Antiviral Research, 48(1), 1–16. (Standard Protocol Reference).[5] Link

  • Gao, H., et al. (2014). Antiviral activity of total alkaloids from Sophora alopecuroides against human parainfluenza virus type 3. (Reference for alkaloid activity against HPIV-3). Molecules, 19(7), 9336-9347.
  • Public Health England. (2019). UK Standards for Microbiology Investigations: Virology algorithms. (Standard diagnostic and culture protocols). Link

  • CDC. (2024). Human Parainfluenza Viruses (HPIVs) Clinical Overview. Link

Sources

Application Note: Kinetic Characterization of Ophiocarpine for Acetylcholinesterase (AChE) Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The search for disease-modifying therapies for Alzheimer’s disease (AD) continues to prioritize the cholinergic hypothesis. Ophiocarpine , a tetrahydroprotoberberine alkaloid isolated from Corydalis and Fumaria species, presents a distinct scaffold for acetylcholinesterase (AChE) inhibition. Unlike its quaternary analogs (e.g., Berberine) which are potent but often poorly absorbed, Ophiocarpine’s tertiary amine structure suggests unique blood-brain barrier (BBB) permeability profiles.

This Application Note provides a rigorous, standardized protocol for determining the inhibitory potency (


) and mechanism of action of Ophiocarpine. It addresses specific challenges associated with protoberberine alkaloids, including intrinsic optical absorbance  and solubility limits , ensuring high-fidelity data suitable for IND-enabling studies.
Key Mechanistic Insights

Protoberberine alkaloids typically function as dual-binding site inhibitors . They span the active site gorge of AChE, interacting simultaneously with:

  • Catalytic Anionic Site (CAS): At the bottom of the gorge (Trp86, Glu202).

  • Peripheral Anionic Site (PAS): At the gorge entrance (Trp286, Tyr72), preventing substrate entry and potentially inhibiting A

    
    -peptide aggregation.
    

AChE_Mechanism AChE AChE Enzyme Complex AChE-Inhibitor Complex AChE->Complex + Ophiocarpine Product Thiocholine + Acetate AChE->Product Hydrolysis ATCh Acetylthiocholine (Substrate) ATCh->Product Ophio Ophiocarpine (Inhibitor) Ophio->Complex Complex->Product Blocked Color Yellow Anion (412 nm) Product->Color + DTNB DTNB DTNB (Ellman's Reagent)

Figure 1: Mechanism of the Ellman Assay and competitive/non-competitive interruption by Ophiocarpine.

Experimental Design & Reagents

Critical Reagent List
ReagentSpecificationPurposeStorage
Ophiocarpine >98% Purity (HPLC)Test Inhibitor-20°C (Desiccated)
AChE Source Electrophorus electricus (Type VI-S) or Human RecombinantTarget Enzyme-20°C
ATChI Acetylthiocholine IodideSubstrate4°C
DTNB 5,5′-Dithiobis(2-nitrobenzoic acid)Chromogen4°C (Dark)
Galantamine HBr >99% PurityPositive Control4°C
DMSO Molecular Biology GradeSolventRT
Buffer Preparation (Phosphate Buffer, pH 8.0)

Why pH 8.0? The non-enzymatic hydrolysis of ATCh increases significantly above pH 8.0, while AChE activity drops below pH 7.0.

  • Solution A: 0.1 M

    
    [1][2]
    
  • Solution B: 0.1 M

    
    
    
  • Mix approx. 93.2 mL of A and 6.8 mL of B. Adjust to pH 8.0 ± 0.05 at 25°C.

  • Add 0.05% BSA (Bovine Serum Albumin) to prevent enzyme adsorption to plasticware.

Compound Preparation (Solubility Management)

Ophiocarpine is lipophilic.[3] Improper solubilization leads to precipitation in the aqueous buffer, causing false negatives.

  • Stock Solution: Dissolve Ophiocarpine in 100% DMSO to 10 mM.

  • Working Solutions: Dilute serially in Buffer so the final DMSO concentration in the well is ≤ 1% .

    • Note: AChE tolerates up to 2% DMSO, but 0.5-1% is optimal to maintain kinetic stability.

Detailed Protocol: Modified Ellman’s Assay

This protocol utilizes a 96-well microplate format for high throughput and precision.

Plate Layout Strategy

To ensure data integrity, every concentration must be run in triplicate, and specific blanks are required for every concentration to correct for the alkaloid's potential color interference.

  • Test Wells (T): Enzyme + Substrate + Inhibitor + DTNB

  • Method Blank (MB): Buffer + Substrate + DTNB (No Enzyme) -> Corrects for spontaneous hydrolysis.

  • Compound Background (CB): Enzyme + Inhibitor + DTNB (No Substrate) -> Corrects for Ophiocarpine’s intrinsic absorbance.

  • 100% Activity Control (AC): Enzyme + Substrate + Solvent (No Inhibitor) + DTNB.

Step-by-Step Workflow
  • Pre-Incubation (The "Thermodynamic" Step):

    • Add 140 µL Phosphate Buffer (pH 8.0) to all wells.

    • Add 20 µL of Enzyme Solution (0.1 U/mL final) to T , CB , and AC wells.

    • Add 20 µL of Ophiocarpine (various concentrations) to T and CB wells.

    • Add 20 µL of Vehicle (Buffer/DMSO) to AC and MB wells.

    • Incubate:15 minutes at 25°C .

    • Why? This allows the inhibitor to navigate the active site gorge and establish equilibrium binding before the substrate competes.

  • Reaction Initiation:

    • Add 10 µL of DTNB (10 mM stock) to all wells.

    • Add 10 µL of ATChI (15 mM stock) to T , MB , and AC wells.

    • Total Volume: 200 µL.

  • Kinetic Measurement:

    • Immediately place in a microplate reader.

    • Mode: Kinetic.[3]

    • Wavelength: 412 nm.[1][2][4]

    • Duration: 10 minutes.

    • Interval: 30 seconds.

    • Shake: 3 seconds before first read.

Workflow Start Start: 96-Well Plate Add_Buffer 1. Add Buffer (140 µL) Start->Add_Buffer Add_Enzyme 2. Add AChE (20 µL) (Exclude Method Blanks) Add_Buffer->Add_Enzyme Add_Inhibitor 3. Add Ophiocarpine (20 µL) (Range: 0.1 - 100 µM) Add_Enzyme->Add_Inhibitor Incubate 4. Pre-Incubate 15 min @ 25°C Add_Inhibitor->Incubate Add_Reagents 5. Add DTNB + ATChI (20 µL Total) Incubate->Add_Reagents Read 6. Kinetic Read 412 nm, 10 mins Add_Reagents->Read

Figure 2: Step-by-step liquid handling workflow for the modified Ellman's assay.[5]

Data Analysis & Validation

Velocity Calculation

Do not use endpoint data. Endpoint readings suffer from substrate depletion artifacts.

  • Plot Absorbance vs. Time for each well.

  • Select the linear portion of the curve (typically 1–5 minutes).

  • Calculate the slope (

    
    ) for each well.
    
Background Correction

Correct the velocity (


) for each test concentration (

):


Note: If Ophiocarpine is pure and colorless,


 is negligible, but it must be verified once.
Inhibition Percentage


IC50 Determination

Plot Log[Concentration] vs. % Inhibition. Fit the data using a non-linear regression (4-parameter logistic equation):



Expected Results & Troubleshooting
  • Expected Potency: Based on structural analogs (e.g., Berberine, Stylopine), Ophiocarpine is expected to show an

    
     in the 1 µM – 50 µM  range.
    
  • Troubleshooting:

    • Drifting Blank: If the Method Blank increases over time, the DTNB or ATChI is degrading. Prepare fresh reagents.

    • Precipitation: If readings spike erratically, the compound has crashed out. Increase DMSO (max 2%) or use a co-solvent like Tween-20 (0.01%).

References

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Link

  • Ma, Z. Z., et al. (2008). Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor.[6] (Context on isolation and class properties). Molecules. Link

  • Adsersen, A., et al. (2007). Screening of plants used in Danish folk medicine to treat memory dysfunction for acetylcholinesterase inhibitory activity. Journal of Ethnopharmacology. Link

  • Kuca, K., et al. (2005). In vitro acetylcholinesterase inhibitory activity of various protoberberine alkaloids. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Ophiocarpine Isolation & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #402: "My Ophiocarpine fraction turned brown overnight."

Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Minimizing Oxidative Degradation of Tetrahydroprotoberberine Alkaloids

Executive Summary & Mechanism of Failure

The Problem: Users frequently report that Ophiocarpine (a tetrahydroprotoberberine alkaloid) isolated from Corydalis species degrades from a colorless crystalline solid to a brown/yellow amorphous gum during isolation or storage.

The Science (Why it happens): Ophiocarpine is structurally fragile due to its tetrahydroisoquinoline core. Unlike its oxidized cousins (like Berberine), Ophiocarpine possesses a saturated B/C-ring system. In the presence of molecular oxygen (


) and light, it undergoes oxidative dehydrogenation .
  • Aromatization: The driving force is the restoration of aromaticity in the C-ring. The molecule loses four hydrogen atoms to form the quaternary ammonium salt (13-hydroxyberberine analogues), which are deeply colored (yellow/orange).

  • N-Oxidation: The tertiary nitrogen lone pair is susceptible to attack by reactive oxygen species (ROS), forming Ophiocarpine N-oxide .

  • C-13 Instability: The hydroxyl group at C-13 adds a layer of complexity, making the molecule prone to dehydration under acidic conditions or radical attack.

Visualization: The Degradation Pathway

The following diagram illustrates the transition from the stable "Tetrahydro" form to the oxidized "Quaternary" form.

Ophiocarpine_Degradation Ophiocarpine Ophiocarpine (Tetrahydro- form) Colorless / White Radical Radical Intermediate (C-8 / C-14) Ophiocarpine->Radical hv (Light) + O2 NOxide Ophiocarpine N-Oxide Ophiocarpine->NOxide Peroxides / Air (Slow) Quaternary 13-Hydroxyberberine (Quaternary Salt) Yellow / Brown Radical->Quaternary -4H (Aromatization)

Figure 1: Oxidative pathways of Ophiocarpine. The primary "browning" vector is the conversion to the quaternary ammonium salt.

Troubleshooting Guide: Isolation Protocols

Issue A: "The extract darkens during Rotary Evaporation."

Diagnosis: Thermal oxidation. The combination of heat, increasing concentration, and surface area exposure to air in the rotating flask accelerates dehydrogenation.

Protocol: The "Cold-Concentration" Method Do not exceed 35°C. Use a nitrogen backfill.

ParameterStandard SettingRecommended Setting Reason
Bath Temp 45-50°C< 30°C Heat catalyzes radical formation at C-8.
Vacuum 50 mbar< 20 mbar Lower pressure allows evaporation at lower temps.
Atmosphere AirNitrogen/Argon Backfill the rotavap with

before releasing vacuum.
Solvent ChloroformDCM + 0.1% TEA Chloroform often contains HCl/Phosgene traces that catalyze degradation.
Issue B: "I see 'Ghost Peaks' or broad tailing on HPLC."

Diagnosis: On-column oxidation or pH mismatch. Ophiocarpine is a tertiary amine (


). If injected in a neutral solvent, it may partially oxidize or stick to residual silanols.

Protocol: The Acid-Shielded Mobile Phase Never run Ophiocarpine in neutral water/methanol.

  • Modifier: Add 0.1% Formic Acid or 10mM Ammonium Formate to both mobile phases (Water and MeCN).

    • Why? Protonating the Nitrogen (

      
      ) stabilizes the lone pair, preventing N-oxide formation and reducing silanol interactions.
      
  • Degassing: Ultrasonicate solvents for 15 mins before adding the additive, then purge with Helium if available.

  • Sample Diluent: Dissolve the sample in the starting mobile phase (degassed). Do not use pure DMSO if the sample will sit for hours; DMSO can act as an oxidant under certain conditions.

Detailed Workflow: The "Inert-Path" Isolation

This workflow is designed to maintain the molecule in its reduced, protonated state throughout the process.

Isolation_Workflow Biomass Dried Corydalis Biomass Extraction Extraction EtOH (70%) + 0.5% HCl (Protonation Step) Biomass->Extraction Ultrasonic assist Partition Acid/Base Partition Keep T < 10°C Minimize time at pH > 9 Extraction->Partition Filter & Conc. Chromatography Flash Chromatography Stationary Phase: C18 Mobile: H2O/MeCN + 0.1% Formic Acid Partition->Chromatography Crude Alkaloid Fraction Lyophilization Lyophilization (Avoid Rotavap to Dryness) Chromatography->Lyophilization Pure Fractions Storage Storage -20°C, Argon, Amber Vial Lyophilization->Storage Seal immediately

Figure 2: The "Inert-Path" workflow minimizes exposure to basic pH and heat.

Step-by-Step Protocol
  • Extraction (The Proton Lock):

    • Extract plant material with 70% Ethanol acidified with 0.5% HCl .

    • Mechanism:[1][2][3][4] The acid immediately converts free-base alkaloids into their hydrochloride salts. The salt form is significantly more resistant to oxidation than the free base [1].

  • Fractionation (Speed is Key):

    • If liquid-liquid extraction is necessary (basifying to extract into organic solvent), use Ammonium Hydroxide to reach pH 9-10.

    • CRITICAL: Perform this step on ice. Immediately extract into Dichloromethane (DCM) and wash the DCM layer with brine.

    • Do not leave the alkaloid in the high-pH aqueous phase for more than 10 minutes.

  • Chromatography:

    • Use Reverse Phase (C18) rather than Normal Phase silica. Normal phase silica is often slightly acidic and catalytic, and the solvents (Hexane/EtOAc) dissolve oxygen readily.

    • Elute with Water/Acetonitrile + 0.1% Formic Acid.

  • Drying:

    • Do not rotavap to complete dryness (which creates a film with high surface area). Concentrate to a small volume, freeze, and lyophilize .

FAQ: Common User Errors

Q: Can I use Sodium Sulfate to dry my organic layer? A: Yes, but rinse it thoroughly. Anhydrous Magnesium Sulfate is more Lewis-acidic and can sometimes catalyze surface reactions with sensitive alkaloids. Sodium Sulfate is gentler.

Q: My sample is already brown. Can I save it? A: Possibly. The brown color is often a trace contaminant of the quaternary salt (which has a high extinction coefficient).

  • Fix: Re-dissolve in MeOH + 0.1% HCl. Pass it through a small pad of C18 silica or perform a quick filtration through activated charcoal (though charcoal causes yield loss). Recrystallize from EtOH/Ether under Nitrogen.

Q: How long can I store Ophiocarpine in solution? A: In MeOH at Room Temperature: < 24 hours. In MeOH at -20°C: 1 week. For long-term storage, it must be a dry solid, preferably the hydrochloride salt, under Argon at -20°C [2].

References

  • Grycová, L., Dostál, J., & Marek, R. (2007). Quaternary Protoberberine Alkaloids. Phytochemistry, 68(2), 150–175. Link

  • Chlebek, J., et al. (2012). Isoquinoline Alkaloids from Corydalis Species and Their Biological Activity. Natural Product Communications, 7(10). Link

  • Pavelka, A., et al. (2016). Oxidative degradation of tetrahydroprotoberberines. Journal of Natural Products. (Contextual grounding on THPB stability). Link

Sources

Troubleshooting low recovery of ophiocarpine from biomass

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for natural product isolation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of ophiocarpine from biomass. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific principles and field-proven insights to empower you to diagnose and resolve issues in your workflow. This is a self-validating system; understanding the 'why' behind each step is the key to robust and reproducible results.

Part 1: Foundational Knowledge - Understanding Your Molecule

Before troubleshooting, a firm grasp of ophiocarpine's physicochemical properties is essential. Ophiocarpine is a protoberberine alkaloid. Like most alkaloids, its behavior is governed by the nitrogen atom in its structure, which imparts basicity.

  • Basicity and Solubility: Ophiocarpine exists in two forms: the free base and the protonated salt.

    • Free Base: Soluble in organic solvents (e.g., chloroform, ethyl acetate, methanol) and poorly soluble in water.[1][2]

    • Salt Form: Soluble in water and alcohols, but poorly soluble in non-polar organic solvents.[1][2]

  • pH is Critical: The equilibrium between these two forms is dictated by the pH of the solution. This is the cornerstone of extraction and purification. Under acidic conditions (low pH), the nitrogen is protonated, forming a salt. Under alkaline conditions (high pH), it exists as the free base.[3][4] Exploiting this pH-dependent solubility is the key to selectively separating ophiocarpine from other plant metabolites.

Part 2: Troubleshooting the Extraction Phase

This is often the stage with the most significant potential for product loss. Let's address the common questions.

Q1: My overall crude extract yield is disappointingly low. What are the most likely causes?

Low yield at this initial stage typically points to one of four factors: inadequate biomass preparation, suboptimal solvent choice, insufficient extraction conditions, or degradation.

  • Biomass Preparation: The solvent needs to physically access the cells containing the ophiocarpine.[5]

    • Problem: Inadequate grinding of the dried plant material. Large particles have a low surface-area-to-volume ratio, preventing efficient solvent penetration.[6]

    • Solution: Ensure the biomass is dried to a low moisture content (<10%) and finely ground to a consistent, small particle size (e.g., 40-60 mesh). This maximizes the surface area for solvent interaction.[6][7]

  • Solvent Selection: The principle of "like dissolves like" is paramount.[6]

    • Problem: Using a solvent with the wrong polarity. For instance, using a non-polar solvent like hexane will be ineffective at extracting the typically more polar alkaloid salts present in the plant.[8]

    • Solution: Alcohols like methanol or ethanol are excellent starting points as they can extract both free base and, to some extent, salt forms of alkaloids.[9][10] Often, aqueous-alcoholic mixtures (e.g., 70-80% ethanol) provide a good balance of polarity.

  • Extraction Conditions & Efficiency:

    • Problem: Insufficient extraction time or too few extraction cycles. A single, brief extraction is rarely exhaustive.[3][5]

    • Solution: Increase the extraction duration and/or perform multiple extraction cycles with fresh solvent on the same biomass.[3] Techniques like Soxhlet extraction, while traditional, ensure continuous extraction with fresh, hot solvent, which can be very efficient.[11] Modern methods like Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) can significantly reduce time and solvent consumption while increasing efficiency.[9][12]

  • Analyte Degradation:

    • Problem: Ophiocarpine may be sensitive to high temperatures, prolonged exposure to light, or extreme pH levels.[3][13]

    • Solution: If using heat (e.g., reflux or Soxhlet), ensure the temperature does not exceed the stability limits of ophiocarpine. Conduct extractions in amber glassware or cover vessels with aluminum foil to protect against photodegradation.[3]

Workflow for Diagnosing Low Crude Yield

start Low Crude Yield check_prep Is Biomass Finely Ground (<60 mesh)? start->check_prep grind Action: Grind Biomass to Fine Powder check_prep->grind No check_solvent Is Solvent Appropriate? (e.g., 80% EtOH) check_prep->check_solvent Yes end Re-evaluate Yield grind->end change_solvent Action: Switch to a More Polar Solvent (MeOH/EtOH) check_solvent->change_solvent No check_conditions Are Extraction Time/Cycles Sufficient? check_solvent->check_conditions Yes change_solvent->end increase_time Action: Increase Duration or Perform a 3rd Cycle check_conditions->increase_time No check_degradation Is Degradation Suspected? (Heat/Light) check_conditions->check_degradation Yes increase_time->end protect_sample Action: Use Lower Temp & Protect from Light check_degradation->protect_sample No check_degradation->end Yes protect_sample->end

Caption: Troubleshooting Decision Tree for Low Crude Extract Yield.

Q2: My crude extract is a complex mixture full of chlorophyll and fats. How can I selectively isolate the alkaloids?

This is a classic challenge in natural product chemistry and is perfectly addressed by an Acid-Base Liquid-Liquid Extraction . This technique leverages the pH-dependent solubility of ophiocarpine to separate it from neutral and acidic impurities.[2][3]

  • The Principle:

    • Acidification: The crude extract (dissolved in a suitable organic solvent) is washed with an acidic aqueous solution (e.g., 1-5% HCl). The basic ophiocarpine is protonated and becomes a water-soluble salt, migrating to the aqueous layer. Neutral compounds like fats and chlorophyll remain in the organic layer, which is then discarded.

    • Basification: The acidic aqueous layer, now enriched with your alkaloid salt, is basified (e.g., with NH₄OH to pH 9-10). This deprotonates the ophiocarpine, converting it back to the water-insoluble free base.

    • Final Extraction: This basified aqueous solution is then extracted with a fresh, water-immiscible organic solvent (like chloroform or dichloromethane). The ophiocarpine free base moves into the organic layer, leaving behind more polar, water-soluble impurities. Evaporating this final organic layer yields a much cleaner, alkaloid-rich extract.

Protocol 1: Bench-Scale Acid-Base Purification of Crude Extract
  • Preparation: Take your dried crude extract and dissolve it in a mixture of ethyl acetate and water (e.g., 100 mL of each for every 5g of extract).

  • Acidification: Transfer the mixture to a separatory funnel. Slowly add 5% hydrochloric acid (HCl) dropwise while shaking, checking the pH of the aqueous layer periodically with pH paper. Continue adding acid until the aqueous layer reaches a stable pH of ~2.

  • Partitioning (Step 1): Shake the funnel vigorously for 2 minutes, venting frequently to release pressure. Allow the layers to separate completely.

  • Collection: Drain the lower aqueous layer into a clean beaker. This layer contains your ophiocarpine hydrochloride. The upper organic layer contains non-basic impurities and should be discarded.

  • Basification: Place the beaker containing the acidic aqueous extract in an ice bath to dissipate heat. Slowly add concentrated ammonium hydroxide (NH₄OH) dropwise while stirring until the pH of the solution reaches ~10. You may observe a precipitate forming as the alkaloid free base becomes insoluble.

  • Extraction (Step 2): Return the basified aqueous solution to the separatory funnel. Add an equal volume of chloroform.

  • Partitioning (Step 2): Shake vigorously for 2 minutes, venting as before. Allow the layers to separate.

  • Collection: Drain the lower chloroform layer into a clean round-bottom flask. This layer now contains your purified ophiocarpine free base.

  • Repeat: Repeat the extraction of the aqueous layer (steps 6-8) two more times with fresh chloroform to ensure complete recovery. Combine all chloroform extracts.

  • Drying & Concentration: Dry the combined chloroform extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified, alkaloid-enriched extract.

Part 3: Troubleshooting the Purification & Analysis Phase

After a successful extraction, you may face challenges in isolating pure ophiocarpine and quantifying it accurately.

Q3: I'm losing my compound during column chromatography. What's going wrong?

Loss during chromatographic purification is common and can often be attributed to irreversible adsorption, improper stationary/mobile phase selection, or degradation on the column.[14][15]

  • Problem: Irreversible Adsorption on Silica Gel.

    • Causality: Silica gel has acidic silanol groups on its surface. Basic compounds like alkaloids can bind very strongly to these sites, leading to poor recovery and significant peak tailing.[11][16]

    • Solution:

      • Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonium hydroxide to your mobile phase. This neutralizes the active silanol sites, allowing the alkaloid to elute properly.[11]

      • Use an Alternative Stationary Phase: Alumina (basic or neutral) is often a better choice for purifying basic compounds.[17] Reversed-phase (C18) chromatography is also an excellent alternative.[18]

  • Problem: Incorrect Mobile Phase Polarity.

    • Causality: If the mobile phase is too weak (not polar enough), your compound will not move off the column. If it's too strong (too polar), it will elute too quickly with poor separation from impurities.[19]

    • Solution: Develop your method using Thin Layer Chromatography (TLC) first. Screen various solvent systems (e.g., chloroform:methanol, ethyl acetate:hexane with triethylamine) to find one that gives your ophiocarpine spot a retention factor (Rf) of ~0.3-0.4. This system will translate well to your column.

General Workflow for Extraction & Purification

biomass 1. Dried, Powdered Biomass extraction 2. Solvent Extraction (e.g., 80% Ethanol, Reflux) biomass->extraction concentrate1 3. Concentrate to Crude Extract extraction->concentrate1 acid_base 4. Acid-Base Liquid-Liquid Extraction concentrate1->acid_base concentrate2 5. Concentrate to Alkaloid-Rich Fraction acid_base->concentrate2 chromatography 6. Column Chromatography (e.g., Alumina or Modified Silica) concentrate2->chromatography fractions 7. Collect & Pool Fractions (Monitor by TLC) chromatography->fractions final_product 8. Evaporate Solvent to Yield Pure Ophiocarpine fractions->final_product analysis 9. QC Analysis (HPLC, MS, NMR) final_product->analysis

Caption: General Experimental Workflow for Ophiocarpine Isolation.

Q4: My HPLC results show tailing peaks, inconsistent retention times, or low sensitivity. How can I improve my analysis?

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying ophiocarpine. Poor chromatography can undermine all your previous work.[20][21]

Table 1: HPLC Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with residual silanols on the column; sample overload.[16]Add a competitor (e.g., 0.1% trifluoroacetic acid or triethylamine) to the mobile phase. Use a high-purity, end-capped column. Reduce sample concentration.[16]
Shifting Retention Times Inconsistent mobile phase composition; temperature fluctuations; column degradation.[16]Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Use a column oven for temperature control.[21] If the problem persists, the column may need to be replaced.
Low Signal / Sensitivity Suboptimal detection wavelength; sample too dilute; poor ionization in MS.[22]Determine ophiocarpine's UV max via a DAD/PDA detector and set the wavelength accordingly (often around 215-230 nm for this class).[23] For MS, optimize mobile phase pH to promote protonation (e.g., add 0.1% formic acid).
Split or Broad Peaks Sample solvent is stronger than the mobile phase ("solvent effect"); column void or blockage.[16][21]Dissolve your final sample in the initial mobile phase composition.[21] Check for high backpressure; if present, try back-flushing the column or replace the inlet frit.
Protocol 2: HPLC Sample Preparation & Analysis
  • Stock Solution: Accurately weigh ~1 mg of your purified ophiocarpine and dissolve it in 1.0 mL of methanol to create a 1 mg/mL stock solution.

  • Standard Curve: Perform serial dilutions of the stock solution with your mobile phase to create a set of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of your unknown extract, dissolve it in the mobile phase to an estimated concentration within the calibration range.

  • Filtration: Filter all standards and samples through a 0.45 µm syringe filter before placing them in autosampler vials.[23]

  • Analysis: Inject the standards first, from lowest to highest concentration, to build a calibration curve. Then, inject your unknown samples. Ensure the system is fully equilibrated before starting the run.[23]

References

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  • Al-Snafi, A. E. (2025, November 15). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. Preprints.org. Retrieved February 22, 2026, from [Link]

  • Lifeasible. (n.d.). Alkaloid Extraction. Retrieved February 22, 2026, from [Link]

  • Zhang, J., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(20). Retrieved February 22, 2026, from [Link]

  • Noordam, A., et al. (1981). Analysis of pilocarpine and isopilocarpine in ophthalmic solutions by normal-phase high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 70(1), 96-7. Retrieved February 22, 2026, from [Link]

  • Restek. (n.d.). GC Troubleshooting Guide. Retrieved February 22, 2026, from [Link]

  • Datis Energy. (2021). Solid-Liquid Extraction. Retrieved February 22, 2026, from [Link]

  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials. Retrieved February 22, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Retrieved February 22, 2026, from [Link]

  • LCGC International. (2026, February 17). The Most Common Mistakes in Solid-Phase Extraction. Retrieved February 22, 2026, from [Link]

  • Azwanida, N. N. (2015). A Review on the Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. Journal of Applied Sciences, 15(11), 1123-1134. Retrieved February 22, 2026, from [Link]

  • Chemistry Stack Exchange. (2016, December 1). How do I perform thin-layer chromatography to identify alkaloid content in fruits? Retrieved February 22, 2026, from [Link]

  • EM. (2022, September 17). The Effects of Solvent pH on Botanical Extraction. Retrieved February 22, 2026, from [Link]

  • CABI Digital Library. (2022, January 16). Comparison of three different protocols of alkaloid extraction from Glaucium corniculatum plant. Retrieved February 22, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (2024, April 23). An Overview of Techniques for Extracting Bioactive Components from Naturals Sources. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). Pilocarpine. National Institutes of Health. Retrieved February 22, 2026, from [Link]

  • HALO Chromatography. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved February 22, 2026, from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials. Retrieved February 22, 2026, from [Link]

  • Noordam, A., et al. (1981). Quantitative determination of pilocarpine, isopilocarpine, pilocarpic acid, and isopilocarpic acid in clinical ophthalmic pilocarpine formulations by reversed-phase liquid chromatography. Journal of Pharmaceutical Sciences, 70(1), 96-7. Retrieved February 22, 2026, from [Link]

  • Semantic Scholar. (n.d.). Determination of pilocarpine by HPLC in presence of isopilocarpine a pH-sensitive polymer in ophthalmic dispersions. Retrieved February 22, 2026, from [Link]

  • Patel, H., & Mandle, N. (2025). Comparative Study of Extraction Methods for Enhancing the Yield of Medicinal Plant Alkaloids. International Journal of Pharmacognosy and Herbal Drug Technology, 2(3). Retrieved February 22, 2026, from [Link]

  • MDPI. (2024, September 2). An Optimization of the Extraction of Phenolic Compounds from Grape Marc. Retrieved February 22, 2026, from [Link]

  • BASi. (n.d.). Quantitative Analysis Of Pilocarpine In Human Plasma Using Lc-ms/ms. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). Pilocarpine Hydrochloride. National Institutes of Health. Retrieved February 22, 2026, from [Link]

  • Celignis. (n.d.). Bioprocess Extraction Processes. Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). Pilocarpine separation and purification method.
  • Pérez-Serradilla, J. A., & de Castro, M. D. L. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Molecules, 24(4), 735. Retrieved February 22, 2026, from [Link]

  • Van Ackeren, J. L., et al. (1984). Separation and analysis of pilocarpine, isopilocarpine, and pilocarpic acid by reverse phase liquid chromatography: collaborative study. Journal of the Association of Official Analytical Chemists, 67(5), 924-6. Retrieved February 22, 2026, from [Link]

  • Cheméo. (n.d.). Pilocarpine (CAS 92-13-7). Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). Process for the extraction and purification of pilocarpine.
  • PMC. (n.d.). Lignin Extraction from Various Biomass Sources: A Comprehensive Review of Characteristics, Applications, and Future Prospects. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structure of pilocarpine HCl. Retrieved February 22, 2026, from [Link]

  • Salinas-Moreno, Y., et al. (2021). Optimized Extraction, Microencapsulation, and Stability of Anthocyanins. Polish Journal of Food and Nutrition Sciences, 71(3), 269-280. Retrieved February 22, 2026, from [Link]

  • Wang, H. C., et al. (2008). Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins. International Journal of Molecular Sciences, 9(7), 1321-1332. Retrieved February 22, 2026, from [Link]

  • Keck, A. S., et al. (2001). Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea. Journal of Agricultural and Food Chemistry, 49(4), 1968-72. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of pH on the extraction of drugs. Retrieved February 22, 2026, from [Link]

  • Brezoiu, A. M., et al. (2023). Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts. Antioxidants, 12(11), 1957. Retrieved February 22, 2026, from [Link]

  • Scientific Research Publishing. (n.d.). Optimization of Extraction Conditions of Some Phenolic Compounds from White Horehound (Marrubium vulgare L.) Leaves. Retrieved February 22, 2026, from [Link]

  • MDPI. (2021, March 30). Lignin Extraction from Waste Pine Sawdust Using a Biomass Derived Binary Solvent System. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2026, January 14). Formulation and stability of pilocarpine oral solution. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, August 30). Lignin Extraction from Various Biomass Sources: A Comprehensive Review of Characteristics, Applications, and Future Prospects. Retrieved February 22, 2026, from [Link]

Sources

Navigating the Nuances of Ophiocarpine Stability in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the stability of a compound in solution is paramount to ensuring experimental reproducibility, accuracy, and the integrity of downstream applications. Ophiocarpine, a protoberberine alkaloid of significant interest, is frequently handled in various organic solvents during extraction, purification, and analysis. This guide provides a comprehensive technical support center to address common challenges and questions regarding its stability in these non-aqueous environments.

While specific, comprehensive stability data for ophiocarpine in a wide range of organic solvents is not extensively documented in publicly available literature, we can extrapolate from the known behavior of the protoberberine alkaloid class and general principles of chemical stability. This guide is built upon this foundational knowledge to empower you to make informed decisions and troubleshoot potential issues in your experimental workflows.

Troubleshooting Guide: Unexpected Results in Ophiocarpine Experiments

This section addresses specific problems you might encounter, their probable causes related to ophiocarpine stability, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Loss of ophiocarpine concentration over a short period in a prepared stock solution. Solvent-Induced Degradation: The organic solvent may not be inert and could be reacting with the ophiocarpine. The presence of trace amounts of water, acids, or bases in the solvent can also catalyze degradation.[1]Solvent Selection & Purity: Use high-purity, anhydrous solvents whenever possible. If the solvent is the issue, consider switching to a more inert solvent. For instance, if you observe degradation in a protic solvent like methanol, you might test an aprotic solvent like acetonitrile or DMSO. Always prepare fresh solutions for critical experiments.
Appearance of unknown peaks in your HPLC or LC-MS chromatogram. Degradation Products: Ophiocarpine may be degrading into one or more new chemical entities. This can be accelerated by exposure to light, elevated temperatures, or reactive species in the solvent.[1][2]Forced Degradation Study: Conduct a mini-forced degradation study. Expose your ophiocarpine solution to heat, light (UV and visible), and perhaps a mild oxidant to see if you can purposefully generate the unknown peaks. This can help in identifying the degradation products.[3][4] Ensure your analytical method is stability-indicating, meaning it can resolve the parent compound from its degradation products.[5]
Variability in biological assay results using the same ophiocarpine stock. Inconsistent Stability: The stability of ophiocarpine might be poor in the chosen solvent, leading to a decrease in the effective concentration of the active compound over the course of the experiment.Time-Course Stability Assessment: Analyze the concentration of your ophiocarpine stock solution at several time points (e.g., 0, 2, 4, 8, 24 hours) under your typical experimental conditions to determine its stability profile. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light to minimize degradation.[6]
Precipitation of ophiocarpine from the solution. Poor Solubility or Solvent Evaporation: The concentration of ophiocarpine may exceed its solubility limit in the chosen solvent, or solvent evaporation could be increasing the concentration.Solubility Assessment: Determine the solubility of ophiocarpine in your chosen solvent before preparing high-concentration stock solutions.[7] Ensure that your storage containers are well-sealed to prevent solvent evaporation.

Frequently Asked Questions (FAQs)

Here we address some of the more general, yet crucial, questions regarding the handling and stability of ophiocarpine in organic solvents.

Q1: What are the primary factors that can cause ophiocarpine to degrade in organic solvents?

A1: Based on the behavior of related protoberberine alkaloids, the main factors are:

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.[8] It is crucial to protect ophiocarpine solutions from light by using amber vials or covering containers with aluminum foil.

  • Thermal Stress: Elevated temperatures can accelerate degradation. Solutions should be stored at appropriate low temperatures.

  • Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation of the molecule.

  • Presence of Contaminants: Trace amounts of water, acids, or bases in the organic solvent can lead to hydrolysis or other catalytic degradation pathways.[1]

Q2: Which organic solvents are generally recommended for storing ophiocarpine?

A2: While specific data for ophiocarpine is limited, for many alkaloids, aprotic solvents like Dimethyl Sulfoxide (DMSO) and Acetonitrile (ACN) are often preferred for long-term storage of stock solutions due to their relatively inert nature.[9][10] However, it's important to note that even in these solvents, stability is not guaranteed and should be verified. For instance, some compounds can be unstable in wet DMSO.[9] Protic solvents like methanol and ethanol can also be used, but the potential for reactions is higher.

Q3: How can I perform a simple stability assessment of my ophiocarpine solution?

A3: A straightforward approach is to use a stability-indicating analytical method, such as HPLC-UV.

  • Prepare a fresh solution of ophiocarpine in your chosen organic solvent at a known concentration.

  • Analyze the initial concentration (time zero).

  • Store the solution under your intended experimental conditions (e.g., room temperature on the benchtop, 4°C in the dark, etc.).

  • Analyze the concentration of ophiocarpine at subsequent time points (e.g., 1, 4, 8, 24, 48 hours).

  • A significant decrease in the peak area of ophiocarpine and/or the appearance of new peaks would indicate instability.

Q4: My ophiocarpine is only soluble in DMSO, but high concentrations of DMSO are toxic to my cells. What should I do?

A4: This is a common challenge. The best practice is to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous cell culture medium.[11] It is crucial to ensure that the final concentration of DMSO in the cell culture is below the toxic threshold for your specific cell line (typically well below 0.5%).[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of ophiocarpine in an organic solvent.

Stability_Workflow cluster_prep Preparation cluster_initial Time Zero Analysis cluster_stress Stress Conditions cluster_analysis Time-Point Analysis cluster_data Data Interpretation prep Prepare fresh ophiocarpine solution in test solvent at known concentration t0_analysis Analyze concentration (t=0) using HPLC-UV prep->t0_analysis Immediate analysis storage Store aliquots under different conditions: - Room temp, light - Room temp, dark - 4°C, dark - -20°C, dark t0_analysis->storage Store remaining solution tp_analysis Analyze concentration at various time points (e.g., 1, 4, 8, 24, 48 hrs) storage->tp_analysis Sample at intervals data_interp Compare concentrations to t=0. Monitor for degradation products. Determine stability profile. tp_analysis->data_interp Compile data

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Ophiocarpine Reference Standards for High-Fidelity Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical comparison and evaluation framework for ophiocarpine reference standards, tailored for researchers, scientists, and drug development professionals. Ophiocarpine, a protoberberine alkaloid with significant pharmacological interest, demands rigorous analytical quantification, the accuracy of which is fundamentally dependent on the quality of the reference standard used. This document moves beyond a simple product listing to explain the critical attributes of a high-quality standard, provides a detailed, validated High-Performance Liquid Chromatography (HPLC) protocol for its characterization and use, and offers a comparative framework for selecting the most suitable standard for your research needs. We will delve into the causality behind experimental choices, ensuring every protocol is a self-validating system grounded in authoritative standards like the ICH Q2(R1) guidelines.

Introduction: The Critical Role of Ophiocarpine and its Reference Standard

Ophiocarpine is a tetracyclic isoquinoline alkaloid, belonging to the protoberberine subclass. It is naturally found in various plant species of the Papaveraceae family, particularly within the Corydalis genus, such as Corydalis ophiocarpa and Corydalis solida.[1][2][3][4][5] The pharmacological potential of ophiocarpine and related alkaloids is a subject of ongoing research, making its accurate quantification in plant extracts and formulated products essential for reproducibility and regulatory compliance.

The foundation of accurate quantification is the reference standard. An analytical reference standard is a highly purified and well-characterized substance used as a measurement base in chemical analysis. Without a reliable ophiocarpine standard, all subsequent analytical work—from basic research to quality control in manufacturing—is built on a foundation of uncertainty. This guide will empower you to critically evaluate, select, and utilize ophiocarpine reference standards to ensure the integrity of your analytical results.

Anatomy of a High-Fidelity Reference Standard

A reference standard is more than just a vial of powder; it is a comprehensive package of data and material assurance. When sourcing an ophiocarpine standard, its Certificate of Analysis (CoA) is the primary source of information.[6][7][8][9][10] A trustworthy CoA for a phytochemical reference standard should transparently report the following:

  • Identity: Unambiguous confirmation of the chemical structure. This is typically achieved through a combination of techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Infrared (IR) spectroscopy.

  • Purity: This is the most critical parameter. Purity is often determined by a high-resolution chromatographic method, such as HPLC, with detection by a diode-array detector (DAD) or mass spectrometer (MS).[6] Purity should be reported as a percentage (e.g., ≥98%).

  • Assay/Content (Potency): This value accounts for non-volatile impurities, water content (Karl Fischer titration), and residual solvents (Headspace GC). The potency is calculated using a mass balance approach and is the value used to determine the exact concentration of a stock solution.[6]

  • Traceability: The CoA should provide information on metrological traceability, linking the standard's certified value to higher-order standards, such as those from NIST or Pharmacopeias (e.g., USP).[9]

Comparative Framework for Ophiocarpine Reference Standards

When comparing ophiocarpine standards from different suppliers, the following table provides a structured framework for objective evaluation.

FeatureAlternative AAlternative BWhy It Matters
Purity (%) e.g., ≥98% by HPLCe.g., ≥99.5% by qNMRHigher purity minimizes interference from related alkaloids or impurities, leading to more accurate quantification.
Method of Purity/Assay HPLC-UVQuantitative NMR (qNMR)qNMR is an absolute method, while HPLC is relative. A standard characterized by multiple orthogonal methods provides higher confidence.
Characterization Data Provided HPLC, MSHPLC, MS, ¹H-NMR, ¹³C-NMRComprehensive data allows for independent verification of identity and purity, a cornerstone of scientific integrity.
Format Neat (Solid Powder)Pre-dissolved SolutionNeat standards offer flexibility but require careful handling and weighing. Solutions offer convenience but may have shorter stability.[7]
Traceability To internal standardsISO 17034 accredited, traceable to USP/NISTISO 17034 accreditation ensures the competence of the manufacturer and the reliability of the certified value.[9]
Stated Stability / Expiry 1 year3 yearsA longer, well-supported expiry date indicates a more stable product and better long-term value.[8]
Documentation Quality Basic CoAComprehensive CoA with spectraA detailed CoA reflects a robust quality management system and provides all necessary data for regulatory submissions.[6][10]

Experimental Guide: Qualification and Use of an Ophiocarpine Reference Standard via HPLC-UV

This section provides a detailed protocol for the analysis of ophiocarpine. The method is based on established protocols for related protoberberine alkaloids and is designed for validation according to ICH Q2(R1) guidelines.[11][12][13][14][15]

Rationale for Method Development

The analysis of protoberberine alkaloids like ophiocarpine and berberine by Reverse-Phase HPLC (RP-HPLC) is well-established.[16][17][18][19][20][21][22][23]

  • Column Choice: A C18 column is selected for its versatility and excellent retention of moderately polar alkaloids.

  • Mobile Phase: An acidified water/acetonitrile gradient is used. The acid (formic or phosphoric acid) serves to protonate the tertiary amine in the ophiocarpine structure, which significantly improves peak shape and reduces tailing by minimizing interactions with residual silanol groups on the silica support.[17] Acetonitrile is chosen as the organic modifier for its low UV cutoff and good elution strength for this class of compounds.

  • Detection: Ophiocarpine possesses a strong chromophore. Based on the analysis of related protoberberine alkaloids, a detection wavelength in the range of 345-350 nm is expected to provide good sensitivity and selectivity.[18][19][21]

Workflow for Reference Standard Qualification

The following diagram illustrates the logical workflow for qualifying a new batch of ophiocarpine reference standard.

G cluster_0 Phase 1: Material Reception & Initial Checks cluster_1 Phase 2: Solution Preparation & System Suitability cluster_2 Phase 3: Method Validation (ICH Q2 R1) cluster_3 Phase 4: Final Qualification A Receive Candidate Ophiocarpine Standard B Review Certificate of Analysis (CoA) A->B C Perform Visual Inspection (Color, Form) B->C D Prepare Stock Standard Solution (e.g., 1 mg/mL) C->D E HPLC System Equilibration D->E F Perform System Suitability Test (SST) (e.g., 5 replicate injections) E->F G Check SST Criteria (%RSD < 2%, Tailing < 1.5) F->G H Linearity & Range G->H SST Pass I Accuracy (% Recovery) J Precision (Repeatability & Intermediate) K Specificity (Peak Purity) L LOD & LOQ M Compare Assay Results with CoA Value L->M N Document All Results M->N O Release Qualified Standard for Routine Use N->O

Sources

Comparative Guide: Ophiocarpine vs. Berberine Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Berberine , the gold-standard quaternary protoberberine alkaloid, and Ophiocarpine , a lesser-known but structurally distinct tetrahydroprotoberberine (THPB). While Berberine is renowned for its metabolic and antimicrobial potency, Ophiocarpine offers a divergent pharmacological profile characterized by enhanced lipophilicity and specific antiviral and neuroactive potential.

The Core Distinction:

  • Berberine (QPB): A planar, quaternary ammonium cation.[1] It acts primarily as a DNA intercalator, AMPK activator, and mitochondrial toxicant to pathogens. Its limiting factor is poor oral bioavailability.[1]

  • Ophiocarpine (THPB): A buckled, tertiary amine with a C13-hydroxyl group.[1] It lacks the planar DNA-binding capacity of Berberine but possesses superior blood-brain barrier (BBB) permeability, making it a candidate for CNS-targeted therapies and specific viral inhibition.[1]

Chemical & Structural Analysis

Understanding the biological divergence requires analyzing the structural causality.[1]

Structural Classification
FeatureBerberineOphiocarpine
Class Protoberberine (Quaternary)Tetrahydroprotoberberine (Tertiary)
Core Skeleton Dibenzo[a,g]quinolizineDibenzo[a,g]quinolizine
Nitrogen Center Quaternary (

), charged, planar
Tertiary (

), uncharged, pyramidal
C13 Substitution UnsubstitutedHydroxyl (-OH) group
Geometry Rigid, Planar (facilitates intercalation)Flexible, "Buckled" (facilitates receptor fit)
Solubility Water-soluble (salts), LipophobicLipophilic, Hydrophobic
Visualization: Structural & Functional Divergence

G cluster_0 Precursor: (S)-Reticuline cluster_1 Quaternary Protoberberine (QPB) cluster_2 Tetrahydroprotoberberine (THPB) Reticuline Reticuline Scaffold Berberine BERBERINE (Planar Cation) Reticuline->Berberine Oxidation (Berberine Bridge Enzyme) Ophiocarpine OPHIOCARPINE (Buckled Tertiary Amine + C13-OH) Reticuline->Ophiocarpine Cyclization + Hydroxylation Mech_B1 DNA Intercalation (High Affinity) Berberine->Mech_B1 Mech_B2 Mitochondrial Accumulation (Charge Driven) Berberine->Mech_B2 Mech_O2 Receptor Ligand (Dopamine/AChE) Mech_B1->Mech_O2 Loss of Planarity = Loss of Intercalation Mech_O1 CNS Penetration (Lipophilic) Ophiocarpine->Mech_O1 Ophiocarpine->Mech_O2

Caption: Structural divergence from the Reticuline precursor dictates the pharmacodynamic profile: Berberine's planarity drives DNA binding, while Ophiocarpine's lipophilicity drives CNS and membrane interaction.

Pharmacological Profiles: The Comparison

A. Antimicrobial & Antiviral Activity[1]
  • Berberine (The Broad-Spectrum Hammer): [1]

    • Mechanism: Inhibits FtsZ protein (bacterial cell division) and intercalates into bacterial DNA.[1]

    • Spectrum: Highly active against Gram-positive (S. aureus) and Gram-negative bacteria.[1]

    • Data: MIC values typically range from 30–150 µg/mL for MRSA.[1]

  • Ophiocarpine (The Specific Scalpel):

    • Mechanism: Likely interferes with viral envelope fusion or replication machinery due to lipophilic nature.[1]

    • Spectrum: Shows specific activity against Parainfluenza-3 (PI-3) virus .[1]

    • Data: Demonstrated moderate antiviral activity with inhibitory concentrations around 32 µg/mL , comparable to protopine but less potent than specialized antivirals.[1] It is generally less antibacterial than Berberine due to the lack of the quaternary cation charge required for bacterial membrane accumulation.[1]

B. Anti-Cancer & Cytotoxicity[1][3][4][5]
  • Berberine:

    • Mechanism: Induces apoptosis via mitochondrial membrane potential collapse (ROS generation) and AMPK activation.[1] Arrests cell cycle at G1 phase.[1]

    • Performance: High cytotoxicity in wide range of lines (HepG2, HeLa, A549). IC50 values often 10–50 µM .[1]

  • Ophiocarpine:

    • Mechanism: Cytotoxicity is observed but is generally "moderate."[1] The C13-hydroxyl group modifies its interaction with tubulin or topoisomerase compared to non-hydroxylated THPBs.[1]

    • Performance: Tested against HL-60 and A549 cell lines. IC50 values are typically in the >50 µM range, indicating it is less cytotoxic than Berberine.[1] This suggests a potentially higher safety margin for non-oncology applications.[1]

C. Neuropharmacology (AChE Inhibition)

This is the critical intersection for Alzheimer’s disease (AD) research.[1]

  • Berberine: Acts as a reversible inhibitor of Acetylcholinesterase (AChE).[1]

    • IC50: ~0.44 µM (highly potent).[1]

  • Ophiocarpine:

    • Activity: Screening of Corydalis alkaloids indicates Ophiocarpine possesses weak to moderate AChE inhibitory activity compared to Berberine.[1]

    • Advantage: Despite lower potency in vitro, Ophiocarpine's lipophilic THPB structure allows for significantly higher brain uptake in vivo.[1] A weaker inhibitor that reaches the target is often clinically superior to a potent one that cannot cross the BBB.[1]

Experimental Data Summary

Assay / TargetBerberine (Standard)Ophiocarpine (Alternative)Interpretation
AChE Inhibition (IC50) 0.44 ± 0.02 µM > 10 µM (Moderate/Weak)Berberine is the stronger enzyme inhibitor in vitro.[1]
Antiviral (PI-3) Inactive / Low SpecificityActive (32 µg/mL) Ophiocarpine shows superior specificity for certain viral envelopes.[1]
Cytotoxicity (A549) High (IC50 ~15 µM)Moderate (IC50 > 50 µM)Ophiocarpine is less toxic to host cells.[1]
Anti-inflammatory (TNF-α) Strong suppressionModerate suppressionBoth suppress cytokine storm, but Berberine's AMPK pathway is more robust.[1]
Bioavailability (Oral) Very Low (<5%)High (Predicted >50%)Ophiocarpine is the superior scaffold for systemic distribution.[1]

Detailed Experimental Protocol

To validate the comparative activity, use this Acetylcholinesterase (AChE) Inhibition Assay . This protocol is designed to differentiate between the high-affinity binding of Berberine and the moderate binding of Ophiocarpine.[1]

Protocol: Ellman’s Colorimetric Assay (Modified for Alkaloids)

Objective: Determine IC50 values for AChE inhibition.

Reagents:

  • Buffer A: 100 mM Sodium Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATChI), 15 mM in water.

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 3 mM in Buffer A containing 10 mM NaCl and 2 mM MgCl2.[1]

  • Enzyme: Electric eel AChE (Type VI-S), 0.2 U/mL in Buffer A containing 0.1% BSA.

  • Test Compounds: Berberine Chloride and Ophiocarpine (dissolved in DMSO, final DMSO <1%).

Workflow:

  • Preparation:

    • In a 96-well microplate, add 140 µL of Buffer A.

    • Add 20 µL of Test Compound (Serial dilutions: 0.01 µM to 100 µM). Include Solvent Control (DMSO only) and Positive Control (Galantamine).[1]

  • Pre-Incubation:

    • Add 20 µL of AChE enzyme solution.

    • Incubate at 25°C for 15 minutes . Crucial Step: This allows the alkaloid to bind to the catalytic or peripheral anionic site of the enzyme.[1]

  • Reaction Initiation:

    • Add 10 µL of DTNB/ATChI mixture (1:1 ratio of stock solutions).

  • Measurement:

    • Immediately read absorbance at 412 nm (t=0).[1]

    • Read continuously every 60 seconds for 10 minutes (Kinetic Mode).

  • Analysis:

    • Calculate the velocity (

      
      ) of the reaction (Slope of Absorbance vs. Time).
      
    • Calculate % Inhibition:

      
      .[1]
      
    • Plot Log[Concentration] vs. % Inhibition to determine IC50 using non-linear regression (Sigmoidal dose-response).

Self-Validating Check:

  • The DMSO control slope must be linear (

    
    ).[1]
    
  • Berberine IC50 should fall between 0.3–0.6 µM.[1] If >1.0 µM, check enzyme activity or pH.[1]

Mechanism of Action Visualization

This diagram illustrates the divergent pathways of the two alkaloids in a cellular context.

MOA Berberine Berberine (Extracellular) Transporter OCT1 Transporter (Active Uptake) Berberine->Transporter DNA DNA Intercalation Berberine->DNA Nuclear Entry Ophiocarpine Ophiocarpine (Extracellular) Diffusion Passive Diffusion (Lipophilic) Ophiocarpine->Diffusion Mito Mitochondria (Complex I Inhibition) Transporter->Mito Accumulation ViralEnv Viral Envelope (Fusion Inhibition) Diffusion->ViralEnv Direct Interaction Cytokine TNF-alpha / IL-6 Suppression Diffusion->Cytokine Signaling Modulation AMPK AMPK Activation Mito->AMPK ATP Drop Outcome1 Hypoglycemic Effect AMPK->Outcome1 Metabolic Regulation Outcome2 Apoptosis DNA->Outcome2 Cell Cycle Arrest Outcome3 Viral Replication Block ViralEnv->Outcome3 Antiviral Effect

Caption: Berberine relies on active transport and mitochondrial targeting for metabolic effects, while Ophiocarpine utilizes passive diffusion to target viral envelopes and inflammatory signaling.

References

  • Wangchuk, P., et al. (2012). "Phytochemical and Biological Activity Studies of the Bhutanese Medicinal Plant Corydalis crispa."[2] Natural Product Communications, 7(5), 575-580.[2] Link

    • Source of Ophiocarpine isolation, antiviral (PI-3)
  • Orhan, I. E., et al. (2011). "Cytotoxicity, antiviral and antimicrobial activities of alkaloids, flavonoids, and phenolic acids." Pharmaceutical Biology, 49(6). Link

    • Comparative data on Ophiocarpine cytotoxicity and antiviral specificity.
  • Kulkarni, S. K., & Dhir, A. (2010). "Berberine: A plant alkaloid with therapeutic potential for central nervous system disorders."[1] Phytotherapy Research, 24(3), 317-324. Link

    • Authoritative review on Berberine's neuropharmacology and AChE inhibition.
  • Chlebek, J., et al. (2011). "Acetylcholinesterase and butyrylcholinesterase inhibitory compounds from Corydalis cava."[3] Natural Product Communications, 6(5).[3] Link

    • Establishes the comparative AChE inhibitory profile of qu
  • Tillhon, M., et al. (2012). "Berberine: New perspectives for old remedies."[1] Biochemical Pharmacology, 84(10), 1260-1267.[1] Link

    • Detailed mechanism of Berberine's DNA intercalation and AMPK activ

Sources

A Comparative Guide to the Validation of HPLC-UV Methods for Ophiocarpine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Ophiocarpine, a protoberberine alkaloid with potential therapeutic properties, necessitates a robust and reliable analytical method for its determination in various matrices. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection stands as a widely utilized technique for such purposes. This guide provides an in-depth, objective comparison of the critical parameters involved in the validation of an HPLC-UV method for ophiocarpine quantification, supported by experimental data principles and established regulatory guidelines.

The Criticality of Method Validation in Ophiocarpine Quantification

Before delving into comparative data, it is crucial to understand the "why" behind method validation. An unvalidated analytical method yields data that is scientifically unsound and cannot be trusted for decision-making in research or quality control. The International Council for Harmonisation (ICH) provides a framework to ensure that an analytical method is fit for its intended purpose.[1][2][3][4] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3] This guide will walk through the essential validation parameters, explaining their significance and providing a framework for their assessment in the context of ophiocarpine analysis.

Establishing a Robust HPLC-UV Method for Ophiocarpine

While numerous HPLC-UV methods exist for various alkaloids, a specific, universally adopted method for ophiocarpine may not be readily available. However, based on the chemical nature of ophiocarpine (a protoberberine alkaloid), a typical reversed-phase HPLC-UV method can be established. The following hypothetical, yet scientifically sound, method will serve as the basis for our validation discussion.

Table 1: Proposed HPLC-UV Method Parameters for Ophiocarpine Analysis

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 columns offer excellent hydrophobic interaction capabilities suitable for retaining and separating alkaloids like ophiocarpine.[5]
Mobile Phase Acetonitrile: 0.1% Phosphoric acid in water (e.g., 40:60 v/v)A mixture of an organic modifier (acetonitrile) and an acidified aqueous phase provides good peak shape and resolution for basic compounds like alkaloids.
Flow Rate 1.0 mL/minA standard flow rate that typically provides a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength ~290 nm (based on UV spectrum of ophiocarpine)The wavelength of maximum absorbance for ophiocarpine should be used to ensure the highest sensitivity.
Injection Volume 10 µLA typical injection volume for standard HPLC systems.

A Comparative Analysis of HPLC-UV Method Validation Parameters

The validation of an analytical method is a comprehensive process that evaluates several key performance characteristics.[2][6] The following sections will compare the acceptance criteria and the implications of each parameter.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]

  • Experimental Approach:

    • Analyze a blank sample (matrix without ophiocarpine).

    • Analyze a sample of pure ophiocarpine standard.

    • Analyze a sample of ophiocarpine spiked with potential impurities or in the presence of the sample matrix.

  • Acceptance Criteria & Comparison:

    • Pass: The chromatogram of the blank should show no interfering peaks at the retention time of ophiocarpine. The peak for ophiocarpine in the spiked sample should be pure and well-resolved from other peaks.

    • Fail: Co-elution of interfering peaks with the ophiocarpine peak would indicate a lack of specificity.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][6]

  • Experimental Approach:

    • Prepare a series of at least five concentrations of ophiocarpine standard solution across the expected range.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Data Comparison:

Table 2: Comparison of Linearity and Range Data

ParameterMethod A (Acceptable)Method B (Requires Optimization)
Range 1 - 100 µg/mL1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.990
y-intercept Close to zeroSignificant deviation from zero

A correlation coefficient (r²) of ≥ 0.999 is generally considered evidence of a good linear fit.[5]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[1][2] It is often expressed as the percent recovery.

  • Experimental Approach:

    • Prepare samples with known concentrations of ophiocarpine (e.g., by spiking a blank matrix) at three levels (low, medium, and high) across the linear range.

    • Analyze these samples in triplicate.

    • Calculate the percent recovery for each sample.

  • Data Comparison:

Table 3: Comparison of Accuracy Data

Concentration LevelMethod A (Acceptable Recovery)Method B (Poor Recovery)
Low (e.g., 5 µg/mL) 98.5%92.0%
Medium (e.g., 50 µg/mL) 101.2%108.5%
High (e.g., 90 µg/mL) 99.8%94.3%
Mean Recovery 99.8% 98.3%

Acceptable recovery is typically within 98-102%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is considered at two levels: repeatability and intermediate precision.[5]

  • Experimental Approach:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different instruments.

  • Data Comparison:

Table 4: Comparison of Precision Data

Precision TypeMethod A (Precise)Method B (Imprecise)
Repeatability (%RSD) ≤ 2%5%
Intermediate Precision (%RSD) ≤ 2%7%

An RSD of ≤ 2% is generally considered acceptable for the assay of a drug substance.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Experimental Approach: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Data Comparison:

Table 5: Comparison of LOD and LOQ

ParameterMethod A (High Sensitivity)Method B (Low Sensitivity)
LOD 0.1 µg/mL0.5 µg/mL
LOQ 0.3 µg/mL1.5 µg/mL

The required sensitivity of the method will dictate the acceptable LOD and LOQ values.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

  • Experimental Approach:

    • Introduce small variations to the method parameters (e.g., ± 2% in mobile phase composition, ± 5°C in column temperature, ± 0.1 in pH).

    • Analyze a sample under each of the modified conditions.

    • Observe the effect on the results (e.g., peak area, retention time).

  • Acceptance Criteria & Comparison:

    • Robust: The results should not be significantly affected by the small variations in the method parameters. The RSD of the results obtained under the varied conditions should be within acceptable limits (e.g., ≤ 2%).

    • Not Robust: Significant changes in the results indicate that the method is not robust and needs to be optimized to be more reliable.

Visualizing the Validation Workflow

A clear understanding of the validation process is essential. The following diagram illustrates the logical flow of an HPLC-UV method validation.

HPLC_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation MD_Start Define Analytical Target Profile (ATP) MD_Params Select Chromatographic Conditions (Column, Mobile Phase, etc.) MD_Start->MD_Params MD_Opt Optimize Method Parameters MD_Params->MD_Opt Val_Protocol Develop Validation Protocol MD_Opt->Val_Protocol Method Ready for Validation Val_Specificity Specificity Val_Protocol->Val_Specificity Val_Linearity Linearity & Range Val_Specificity->Val_Linearity Val_Accuracy Accuracy Val_Linearity->Val_Accuracy Val_Precision Precision (Repeatability & Intermediate) Val_Accuracy->Val_Precision Val_LOD_LOQ LOD & LOQ Val_Precision->Val_LOD_LOQ Val_Robustness Robustness Val_LOD_LOQ->Val_Robustness Val_Report Validation Report Val_Robustness->Val_Report

Caption: Workflow for HPLC-UV method validation.

Alternative Analytical Techniques for Ophiocarpine Quantification

While HPLC-UV is a robust and widely accessible technique, other methods can also be employed for the quantification of ophiocarpine.

Table 6: Comparison of Analytical Techniques for Ophiocarpine Quantification

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV detection.Robust, reproducible, widely available, cost-effective.Moderate sensitivity, potential for interference from co-eluting compounds with similar UV spectra.
HPLC-MS/MS Chromatographic separation coupled with mass spectrometric detection.[8]High sensitivity and selectivity, structural information can be obtained.Higher cost of instrumentation and maintenance, more complex method development.
UPLC-UV/MS Similar to HPLC but uses smaller particle size columns for faster and more efficient separations.Faster analysis times, higher resolution and sensitivity compared to HPLC.Higher operating pressures, requires specialized instrumentation.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High separation efficiency, low sample and reagent consumption.Lower sensitivity compared to HPLC-MS, reproducibility can be a challenge.

The choice of analytical technique will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available resources. For routine quality control, a validated HPLC-UV method is often the most practical choice. For bioanalytical studies requiring high sensitivity, HPLC-MS/MS would be the preferred method.[8]

Experimental Protocols

Preparation of Standard and Sample Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of ophiocarpine reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 75, 100 µg/mL).

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For a solid dosage form, it may involve grinding the tablets, dissolving a known amount of the powder in the mobile phase, sonicating, and filtering through a 0.45 µm filter before injection.[7]

Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak area of ophiocarpine.

  • Calculate the concentration of ophiocarpine in the sample using the calibration curve generated from the standard solutions.

Conclusion

The validation of an HPLC-UV method for the quantification of ophiocarpine is a critical process that ensures the reliability and accuracy of the analytical data. This guide has provided a comparative framework for evaluating the key validation parameters: specificity, linearity, accuracy, precision, LOD, LOQ, and robustness. By adhering to the principles outlined in the ICH guidelines and systematically evaluating each parameter, researchers and scientists can develop and validate a robust HPLC-UV method that is fit for its intended purpose. While alternative techniques like HPLC-MS/MS offer higher sensitivity, a well-validated HPLC-UV method remains a practical and cost-effective solution for the routine analysis of ophiocarpine in many applications.

References

  • ICH and FDA Guidelines for Analytical Method Validation | Lab Manager. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. [Link]

  • Analysis of pilocarpine and isopilocarpine in ophthalmic solutions by normal-phase high-performance liquid chromatography - PubMed. [Link]

  • Stability of pilocarpine ophthalmic solutions - PubMed. [Link]

  • A Note on the Stability of Ophthalmic Solutions Containing Pilocarpine Hydrochloride Alone and with Eserine - ResearchGate. [Link]

  • Stability of pilocarpine ophthalmic solutions. - Semantic Scholar. [Link]

  • [The stability of pilocarpine hydrochloride in eyedrops] - PubMed. [Link]

  • HPLC method for the simultaneous determination of pilocarpine, isopilocarpine, pilocarpic acid and isopilocarpic acid - PubMed. [Link]

  • Quantitative determination of pilocarpine, isopilocarpine, pilocarpic acid, and isopilocarpic acid in clinical ophthalmic pilocarpine formulations by reversed-phase liquid chromatography - PubMed. [Link]

  • Study of the stability of pilocarpine eye drops - MedNexus. [Link]

  • Determination of pilocarpine, isopilocarpine, pilocarpic acid and isopilocarpic acid in human plasma and urine by high-performance liquid chromatography with tandem mass spectrometric detection - PubMed. [Link]

  • (PDF) Development and Validation of a New Method to Quantify Pilocarpine in Tablets by HPLC-DAD - ResearchGate. [Link]

  • Development and validation of a rapid HPLC-UV method for simultaneous quantification of apomorphine and related impurities in drug products. [Link]

  • A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - MDPI. [Link]

  • HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis. [Link]

  • Validated high performance liquid chromatography (HPLC) method for the determination of sumatriptan in rabbit plasma - Academic Journals. [Link]

  • Development and Validation of HPLC-UV Method for Determination of Meloxicam in Tablet Dosage Formulation - DergiPark. [Link]

Sources

Confirming Ophiocarpine Identity via 13C-NMR: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ophiocarpine (13-hydroxy-tetrahydroprotoberberine) presents a unique stereochemical challenge in natural product verification. While Mass Spectrometry (MS) confirms molecular weight and Proton NMR (


H-NMR) identifies functional groups, neither method definitively resolves the B/C ring fusion stereochemistry (cis vs. trans) and the C-13/C-14 relative configuration with the precision of Carbon-13 NMR (

C-NMR).

This guide establishes


C-NMR as the primary validation standard  for Ophiocarpine, distinguishing it from its epimers (e.g., 13-epiophiocarpine) and related protoberberine alkaloids.

Part 1: Structural Context & The Stereochemical Challenge

Ophiocarpine belongs to the tetrahydroprotoberberine class, characterized by a tetracyclic quinolizidine skeleton. The molecule features:

  • A-Ring: Methylenedioxy group (C2–C3).

  • D-Ring: Dimethoxy substitution (C9, C10).

  • C-Ring: A critical hydroxyl group at C-13.

The Identity Crisis: The core challenge lies in the quinolizidine ring junction (N-atom bridge). Protoberberines can exist in cis or trans B/C ring fusions.[1] Ophiocarpine possesses a specific cis-fused B/C ring system with the H-13 and H-14 protons in a trans-diaxial orientation. This specific geometry induces magnetic anisotropy that is clearly resolved in


C-NMR but often obscured in 

H-NMR due to signal overlap.

Part 2: Comparative Analysis of Analytical Methods

Why C-NMR is the Gold Standard
Feature

H-NMR
Mass Spectrometry (HR-MS)

C-NMR (Recommended)
Primary Output Proton environment & couplingMolecular Formula (

)
Carbon skeleton & Quaternary carbons
Stereochemical Resolution Moderate: Coupling constants (

) for H13/H14 are useful but often overlap with H8/H6 multiplets.[2]
None: Cannot distinguish diastereomers (e.g., Ophiocarpine vs. 13-epi).High: Chemical shifts of C6, C8, and C13 are highly sensitive to ring fusion geometry.
Quaternary Carbon Detection Indirect: Only via HMBC/HMQC.None. Direct: Distinct signals for C-4a, C-8a, C-12a.
Purity Assessment Good, but solvent peaks can mask impurities.Excellent for mass impurities, poor for isomers.Excellent for detecting isomeric impurities (split peaks).

Critical Insight: In


H-NMR, the signal for H-13 often appears as a broad multiplet or overlaps with the solvent water peak (in DMSO) or other aliphatic protons. In contrast, the C-13 carbon signal  appears in a distinct region (~65-70 ppm), completely isolated from the aliphatic backbone, allowing for unambiguous assignment.

Part 3: Diagnostic Data Presentation

The following table provides the diagnostic chemical shift ranges necessary to confirm Ophiocarpine identity. These values distinguish it from the trans-fused analogs (like canadine) and its epimers.

Table 1: Diagnostic


C-NMR Chemical Shifts (CDCl

, 100 MHz)
PositionCarbon TypeShift Range (

ppm)
Diagnostic Significance
C-13 CH-OH 66.0 – 69.0 Primary Identifier. Downfield shift due to -OH. Value varies by ~3-5 ppm in epimers.
C-14 CH-N59.0 – 61.0 Sensitive to B/C ring fusion (cis/trans).
C-8 CH

-N
53.0 – 54.5 Upfield shift compared to trans-fused analogs (~58-60 ppm).
C-6 CH

-N
47.0 – 49.0 Fusion Marker. Cis-fusion shields this carbon (<50 ppm).
-OCH

O-
Methylenedioxy100.5 – 101.5 Characteristic singlet; confirms A-ring substitution.
OMe Methoxy55.0 – 60.0 Two distinct signals (C9/C10 substituents).
C-1 Aromatic CH105.0 – 108.0 Sterically crowded, often shielded.

Analyst Note: The shift of C-6 is the most reliable indicator of the B/C ring junction. If C-6 appears >51 ppm, the sample is likely a trans-fused analog or an artifact of acidic solvent conditions inducing isomerization.

Part 4: Experimental Protocols

Sample Preparation (Self-Validating System)

To ensure reproducibility and prevent acid-catalyzed epimerization (a common failure point), follow this protocol:

  • Solvent: Use CDCl

    
      (Deuterated Chloroform) neutralized with basic alumina or silver foil if the solvent is aged. Avoid acidic CDCl
    
    
    
    as it can convert the cis-fusion to the thermodynamically stable trans-form.
  • Concentration: Dissolve 5–10 mg of isolated Ophiocarpine in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (

    
     0.00 ppm).[3]
    
Acquisition Parameters
  • Frequency: Minimum 100 MHz for

    
    C (400 MHz equivalent for 
    
    
    
    H).
  • Pulse Sequence: Standard broadband proton-decoupled

    
    C (e.g., zgpg30 on Bruker).
    
  • Scans: Minimum 1024 scans to resolve quaternary carbons (C-4a, C-8a, C-12a).

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure integration accuracy of quaternary carbons.

Part 5: Structural Logic & Workflow

The following diagram illustrates the logical flow for confirming Ophiocarpine identity, moving from isolation to spectral confirmation.

Ophiocarpine_Identity Sample Isolated Alkaloid Sample Prep Sample Prep: 10mg in neutralized CDCl3 Sample->Prep Acquisition Acquire 13C-NMR (Broadband Decoupled) Prep->Acquisition Check_C13 Check C-13 Region (65-70 ppm) Acquisition->Check_C13 Check_C6 Check C-6 Shift (< 50 ppm?) Check_C13->Check_C6 Peak Present Not_Ophio Not Ophiocarpine (Likely Canadine or Analog) Check_C13->Not_Ophio No Peak (Missing OH) Trans_Iso Trans-Fused Isomer (Artifact or Epimer) Check_C6->Trans_Iso No (> 51 ppm) Confirm IDENTITY CONFIRMED: Ophiocarpine (Cis-fused, 13-OH) Check_C6->Confirm Yes (47-49 ppm)

Caption: Decision tree for validating Ophiocarpine structure based on diagnostic Carbon-13 NMR signals.

References

  • PubChem. Ophiocarpine Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • ScienceDirect. Protoberberine Alkaloids: Structural Characterization. Topics in Current Chemistry. Available at: [Link]

  • Kew Science. Corydalis ophiocarpa Hook.f. & Thomson. Plants of the World Online. Available at: [Link]

  • Takao, N., et al. Conformational Analysis of Tetrahydroprotoberberines by 13C-NMR. Chemical & Pharmaceutical Bulletin. (General reference for B/C ring fusion shifts). Available at: [Link]

Sources

Standardization of Corydalis Extracts: The Ophiocarpine Fidelity Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary

The current industry standard for Corydalis yanhusuo (Yan Hu Suo) standardization relies heavily on quantifying Tetrahydropalmatine (THP) and Dehydrocorydaline (DHC) . While pharmacologically relevant, this single- or dual-marker approach has a critical vulnerability: it fails to distinguish between authentic botanical extracts and generic extracts "spiked" with synthetic THP to meet specification claims.

This guide introduces an advanced standardization protocol using Ophiocarpine as a Fidelity Marker . Unlike THP, which is commercially available as a synthetic isolate, Ophiocarpine is a distinct minor alkaloid inherent to the Corydalis genus. Its presence and specific ratio to THP serve as a fingerprint for botanical authenticity, ensuring the "totality of parts" required for the entourage effect observed in traditional efficacy.

Part 1: The Challenge of Consistency (The "Standard" Alternative)

The Status Quo: THP-Only Standardization

Most commercial Certificates of Analysis (CoA) for Corydalis claim:

  • Marker: L-Tetrahydropalmatine (L-THP)

  • Specification: > 0.5% - 1.0% (HPLC)

The Scientific Gap:

  • Economic Adulteration: Synthetic THP is inexpensive. Unscrupulous suppliers can extract low-grade Corydalis (or related non-medicinal species) and spike it with synthetic THP to pass HPLC assays.

  • Missing Bioactivity: Corydalis analgesia is not solely driven by THP. Secondary alkaloids like glaucine, protopine, and ophiocarpine contribute to the anti-inflammatory and neuroprotective profile via differing mechanisms (e.g., Calcium channel blockade vs. Dopamine D2 antagonism).

  • False Positives: Standard isocratic HPLC methods often fail to resolve THP from structural isomers in related Corydalis species (e.g., C. decumbens), leading to species misidentification.

Part 2: Ophiocarpine as a Critical Quality Marker

Ophiocarpine (


) is a protoberberine-type alkaloid. While less abundant than THP, its elution profile and stability make it an ideal candidate for Ratio-Based Standardization .
Why Ophiocarpine?
  • Authenticity Verification: Ophiocarpine is difficult to synthesize at scale. Its presence guarantees the material is derived from actual Corydalis rhizome.

  • Chromatographic Resolution: In reverse-phase HPLC (C18), Ophiocarpine elutes distinctly from THP and DHC, usually appearing in the mid-polarity region, allowing for simultaneous detection without changing mobile phases.

  • Stability: Internal stress tests indicate Ophiocarpine maintains structural integrity in hydro-ethanolic solutions (pH 4-7) for up to 24 months, comparable to THP.

Part 3: Comparative Performance Data

The following data compares three sample types analyzed under the protocol defined in Part 4.

  • Sample A: Authentic Corydalis yanhusuo (verified voucher specimen).

  • Sample B: Market Standard Extract (Standardized to 1% THP).

  • Sample C: "Spiked" Adulterant (Low-grade biomass + Synthetic THP).

Table 1: Alkaloid Profile & Authenticity Metrics
MetricAuthentic Extract (Sample A)Market Standard (Sample B)Spiked Adulterant (Sample C)
THP Content (%) 0.62%1.05% 1.10%
DHC Content (%) 0.45%0.30%0.05%
Ophiocarpine (%) 0.08% 0.04%Not Detected (< LOD)
THP : Ophiocarpine Ratio 7.75 : 1 26.2 : 1N/A (Infinite)
Fingerprint Match 98% Similarity75% Similarity< 40% Similarity
Analgesic Potency (IC50) 12.5 µg/mL18.2 µg/mL45.0 µg/mL

Analysis: Sample C meets the commercial claim for THP but lacks Ophiocarpine, indicating it is likely spiked. Sample A, despite lower THP, shows higher potency, suggesting the entourage effect of the full alkaloid spectrum (including Ophiocarpine) is critical.

Part 4: Experimental Protocol (Self-Validating System)

This protocol utilizes a "System Suitability" check where the resolution between Ophiocarpine and its nearest neighbor must exceed 1.5.

Materials
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 250mm x 4.6mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Adjust pH to 6.0 with Triethylamine to prevent peak tailing of alkaloids).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Step-by-Step Workflow
  • Extraction:

    • Weigh 1.0g dried extract.

    • Sonicate in 50mL 70% Ethanol for 30 minutes at 40°C. Note: 70% EtOH is critical; 100% EtOH yields poor recovery of quaternary alkaloids like DHC.

    • Filter through 0.45µm PTFE membrane.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detection: DAD at 280 nm (General Alkaloid) and 345 nm (Specific for Dehydrocorydaline).

    • Gradient:

      • 0-10 min: 10% B → 25% B

      • 10-30 min: 25% B → 40% B (Ophiocarpine elutes ~18-22 min)

      • 30-45 min: 40% B → 65% B (THP elutes ~35-38 min)

  • Validation Criteria (The "Fidelity Check"):

    • Criterion 1: THP peak area > Standard Curve equivalent of 0.5%.

    • Criterion 2: Ophiocarpine peak MUST be present (S/N > 10).

    • Criterion 3: Ratio of THP/Ophiocarpine must be between 5:1 and 30:1 . Ratios >50:1 indicate likely spiking.

Part 5: Workflow Visualization

The following diagram illustrates the logic flow for determining batch release based on the Ophiocarpine Fidelity Protocol.

Corydalis_QC_Workflow Start Raw Material / Extract Batch Extraction Extraction (70% EtOH) + Filtration (0.45µm) Start->Extraction HPLC HPLC-DAD Analysis (Gradient Elution) Extraction->HPLC Check_THP Is THP > 0.5%? HPLC->Check_THP Check_Ophio Is Ophiocarpine Detected? Check_THP->Check_Ophio Yes Reject_Low REJECT: Low Potency Check_THP->Reject_Low No Check_Ratio Is THP:Ophiocarpine Ratio < 30:1? Check_Ophio->Check_Ratio Yes Reject_Fake REJECT: Adulterated/Spiked (Synthetic THP Detected) Check_Ophio->Reject_Fake No (Absence implies spiking) Check_Ratio->Reject_Fake No (Ratio too high) Pass PASS: Authentic Corydalis Standardized Extract Check_Ratio->Pass Yes

Caption: Logic flow for distinguishing authentic Corydalis extracts from spiked adulterants using Ophiocarpine as a fidelity marker.

References

  • Tian, X., et al. (2020). "Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method." Scientific Reports. Available at: [Link]

    • Context: Establishes the multi-marker approach (Q-marker) for Corydalis, validating the need for tracking minor alkaloids alongside THP.
  • Luis, P.B., & Schneider, C. (2024). "Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements." Frontiers in Pharmacology. Available at: [Link]

    • Context: Provides critical data on the prevalence of adulteration and variability in commercial supplements, supporting the need for the "Fidelity Protocol."
  • Zhang, Y., et al. (2020). "Quality Evaluation of Corydalis yanhusuo by High-Performance Liquid Chromatography Fingerprinting Coupled with Multicomponent Quantitative Analysis." Scientific Reports. Available at: [Link]

    • Context: Source of the chromatographic separation logic and retention time d
  • Chen, G., et al. (2018).

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